2-Chlorobenzoic Acid-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678654 | |
| Record name | 2-Chloro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219795-28-4 | |
| Record name | 2-Chloro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzoic acid-d4 is the deuterated analog of 2-chlorobenzoic acid, a stable, non-radioactive isotopically labeled compound.[1] Its primary application in scientific research is as an internal standard for quantitative analyses, particularly in techniques like isotope dilution mass spectrometry (IDMS).[1] The replacement of four hydrogen atoms on the benzene ring with deuterium atoms imparts a mass difference that allows for precise differentiation from its non-deuterated counterpart in mass spectrometry, while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route, and detailed experimental protocols for its use as an internal standard in complex matrices.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] Its key chemical and physical properties are summarized in Table 1. The deuteration results in a higher molecular weight compared to the unlabeled 2-chlorobenzoic acid.
| Property | Value | Reference |
| Chemical Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid | [3] |
| CAS Number | 1219795-28-4 | [4] |
| Molecular Formula | C₇D₄HClO₂ | [5] |
| Molecular Weight | 160.59 g/mol | [3][4] |
| Exact Mass | 160.02300 Da | [4] |
| Appearance | White Solid | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reductive dehalogenation of a polychlorinated benzoic acid precursor in the presence of a deuterium source. A general method for producing deuterated benzoic acids involves treating a chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) containing an alkali corrosion agent.
Experimental Protocol: Reductive Deuteration
This protocol is adapted from a general method for the deuteration of chlorobenzoic acids.
-
Reaction Setup: In a reaction vessel inert to alkali, combine 2,3,4,5-tetrachlorobenzoic acid, a Raney cobalt alloy, and heavy water (D₂O).
-
Addition of Alkali: Add an alkali corrosion agent, such as sodium deuteroxide (NaOD), to the mixture. The alkali serves to dissolve the non-cobalt metals in the Raney alloy, activating the cobalt catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100°C under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using a suitable technique like gas chromatography-mass spectrometry (GC-MS) to observe the replacement of chlorine atoms with deuterium.
-
Workup: Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Purification: Acidify the filtrate to precipitate the deuterated 2-chlorobenzoic acid. The product can be further purified by recrystallization.
Role in Quantitative Analysis
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[1] They are particularly valuable in isotope dilution mass spectrometry (IDMS), a definitive analytical method.[1] The key advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation, injection, and ionization, as it behaves almost identically to the analyte of interest throughout the analytical process.[1]
dot
Caption: Logical relationship of an internal standard in an analytical workflow.
Experimental Protocols for LC-MS/MS Analysis
The following protocols describe the use of a deuterated chlorobenzoic acid internal standard for the analysis of its non-deuterated counterpart in complex matrices like human plasma and wastewater. These methods are based on established procedures for 4-Chlorobenzoic Acid-d4 and are expected to be directly applicable or require minimal modification for this compound.
Analysis in Human Plasma
This protocol utilizes a protein precipitation method for sample cleanup.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of a this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
dot
Caption: Experimental workflow for plasma sample preparation.
Analysis in Wastewater
This protocol employs solid-phase extraction (SPE) for sample cleanup and concentration.
Sample Preparation (Solid-Phase Extraction)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 100 µL of a this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
dot
References
An In-depth Technical Guide to 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chlorobenzoic Acid-d4, a deuterated analog of 2-Chlorobenzoic Acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis.
Core Chemical Properties
This compound, with the chemical formula C₇HD₄ClO₂, is a stable, non-radioactive isotopologue of 2-Chlorobenzoic Acid. The four deuterium atoms on the phenyl ring provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based applications.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. Data for the non-deuterated form, 2-Chlorobenzoic Acid, is provided for comparison, as the physical properties are expected to be very similar.
| Identifier | Value |
| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid |
| Synonyms | 2-Chlorobenzoic-d4 Acid, o-Chlorobenzoic Acid-d4, 2-CBA-d4 |
| CAS Number | 1219795-28-4 |
| Molecular Formula | C₇HD₄ClO₂[1] |
| Molecular Weight | 160.59 g/mol [2] |
| Appearance | White to off-white solid |
| Property | Value (this compound) | Value (2-Chlorobenzoic Acid) |
| Melting Point | Not explicitly reported, expected to be similar to the non-deuterated form. | 138-142 °C[3][4][5][6] |
| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form. | 285 °C[3] |
| Solubility | Soluble in DMSO. | Soluble in hot water, freely soluble in alcohol and ether.[7] |
| pKa | Not explicitly reported, expected to be similar to the non-deuterated form. | 2.89[3] |
Spectroscopic Data
While specific spectra for this compound are not widely published, representative spectral data for the non-deuterated 2-Chlorobenzoic Acid are provided below for reference. The primary difference in the mass spectrum will be the molecular ion peak. In NMR spectra, the signals corresponding to the deuterated positions will be absent.
| Spectroscopy | 2-Chlorobenzoic Acid Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[8][9] |
| FT-IR (KBr Pellet) | Key peaks indicative of C=O, C-Cl, and aromatic C-H stretches. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 156.[10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application as an internal standard are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through H/D exchange of 2-Chlorobenzoic Acid in the presence of a suitable catalyst. The following protocol is based on a general method for the deuteration of chlorobenzoic acids.[11]
Materials:
-
2-Chlorobenzoic Acid
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium oxide (D₂O)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Deuterochloric acid (DCl)
-
Ethanol
-
Diethyl ether
-
0.5 M Hydrochloric acid
-
TLC plates (silica gel with fluorescent indicator)
-
Developing solvent: Benzene:Pyridine (85:15)
Procedure:
-
Reaction Setup: In a sealable glass ampoule, combine 2-Chlorobenzoic Acid, K₂PtCl₄ catalyst, concentrated DCl, and a solution of CH₃COOD in D₂O.
-
Degassing: Connect the ampoule to a vacuum line, freeze the contents with liquid nitrogen, and evacuate the ampoule. Thaw the contents and repeat the freeze-pump-thaw cycle twice to ensure an oxygen-free atmosphere.
-
Reaction: Seal the ampoule under vacuum and heat it in an oven at 130 °C. The reaction time will depend on the desired level of deuteration and should be monitored.
-
Work-up: After cooling, carefully open the ampoule. The crude deuterated product will precipitate. Filter the crystals and wash them with 0.5 M HCl and water.
-
Purification: Dissolve the crude product in ethanol and recrystallize from an ethanol-water mixture.
-
Purity Check: Assess the purity of the final product by TLC and determine its melting point.
Logical Workflow for Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is an excellent internal standard for the quantification of 2-Chlorobenzoic Acid and related compounds in various matrices. The following is a general protocol for its use in LC-MS/MS analysis, which can be adapted for specific applications.
Materials and Reagents:
-
This compound (internal standard)
-
2-Chlorobenzoic Acid (analyte)
-
Acetonitrile (ACN)
-
Formic Acid
-
Ultrapure water
-
Sample matrix (e.g., plasma, wastewater)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 2-Chlorobenzoic Acid and this compound in a suitable solvent (e.g., methanol or ACN).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 2-Chlorobenzoic Acid and a fixed concentration of this compound.
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding ACN (e.g., 3 volumes of ACN to 1 volume of plasma).
-
For water samples, acidification with formic acid may be required.
-
Spike the samples with the internal standard (this compound) at the same concentration as in the calibration standards.
-
Vortex and centrifuge the samples. Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient elution: A typical gradient would start with a high percentage of mobile phase A and ramp to a high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
Monitor the precursor-to-product ion transitions for both 2-Chlorobenzoic Acid and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Workflow for LC-MS/MS Analysis using this compound as an Internal Standard
Caption: A schematic of the workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.
Conclusion
This compound is a critical analytical reagent for researchers and scientists in the field of drug development and environmental analysis. Its stable isotopic labeling allows for accurate and precise quantification of 2-Chlorobenzoic Acid and related compounds, overcoming matrix effects and variability in sample preparation. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this valuable internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]
- 6. 2-chlorobenzoic acid [chemister.ru]
- 7. 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 10. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 11. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Chlorobenzoic Acid-d4 (2-chloro-3,4,5,6-tetradeuterobenzoic acid), a deuterated internal standard valuable in pharmacokinetic and metabolic studies. The synthesis leverages a catalytic reductive dehalogenation of a polychlorinated precursor in a deuterium-rich environment. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the process.
Synthetic Strategy: Catalytic Deuterodechlorination
The core of the synthesis involves the replacement of chlorine atoms on an aromatic ring with deuterium atoms. This is achieved through catalytic reductive dehalogenation. A suitable starting material is a polychlorinated benzoic acid, where the chlorine atoms at positions 3, 4, 5, and 6 are replaced by deuterium. For this guide, we propose the use of 2,3,4,5-tetrachlorobenzoic acid as a plausible precursor. The reaction is catalyzed by a Raney alloy, such as Raney cobalt or copper-aluminum, in an alkaline solution of deuterium oxide (heavy water).
A Japanese patent suggests a method for producing deuterated benzoic acids by treating chlorobenzoic acids with a Raney Co alloy in heavy water containing an alkaline corrosive agent, which facilitates the replacement of chlorine with deuterium[1]. This principle is further supported by research on the preparation of various ring-deuteriated benzoic acids via reductive dehalogenation of halogenobenzoic acids using Raney alloys in an alkaline deuterium oxide solution[2].
Logical Workflow for the Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive dehalogenation. Researchers should perform appropriate risk assessments and optimize conditions as necessary.
Materials and Reagents:
-
2,3,4,5-Tetrachlorobenzoic acid
-
Raney Cobalt (or Raney Copper-Aluminum alloy)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium metal (or Sodium deuteroxide, NaOD)
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl) or Deuterium chloride (DCl) in D₂O
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of the Deuterated Alkaline Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, carefully add sodium metal in small portions to deuterium oxide (D₂O) at 0 °C to generate a solution of sodium deuteroxide (NaOD) in D₂O. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, commercially available NaOD solution can be used.
-
Reaction Setup: To the NaOD/D₂O solution, add 2,3,4,5-tetrachlorobenzoic acid. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney alloy catalyst to the reaction mixture.
-
Reductive Dehalogenation: Heat the reaction mixture to a temperature between 50-100 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product. The reaction time will vary depending on the specific catalyst and conditions used.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of celite to remove the Raney catalyst. Caution: Raney alloys can be pyrophoric when dry; keep the filter cake wet.
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous solution to a pH of ~2 by the slow addition of HCl or DCl in D₂O.
-
Extract the product into an organic solvent such as diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Reaction Pathway
Caption: The overall reaction scheme for the synthesis of this compound from 2,3,4,5-tetrachlorobenzoic acid.
Data Presentation
The following tables summarize the key properties and expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid[3] |
| CAS Number | 1219795-28-4[3] |
| Molecular Formula | C₇HD₄ClO₂ |
| Molecular Weight | ~160.61 g/mol |
| Appearance | White to off-white solid |
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | A single resonance for the carboxylic acid proton (highly deshielded, broad singlet). The aromatic region should be devoid of signals, confirming high isotopic purity. |
| ²H NMR | Resonances corresponding to the deuterium atoms on the aromatic ring. |
| ¹³C NMR | Signals for the seven carbon atoms. The signals for the deuterated carbons (C3, C4, C5, C6) will appear as multiplets due to C-D coupling. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z corresponding to the deuterated compound. The isotopic cluster will differ from the non-deuterated analog. |
| Isotopic Purity | >98 atom % D, as determined by mass spectrometry. |
Table 3: Comparison of Spectroscopic Data (Expected)
| Compound | ¹H NMR (Aromatic Region) | Mass Spectrum (M⁺) |
| 2-Chlorobenzoic Acid | Multiplets corresponding to 4 aromatic protons[4] | m/z 156/158[5] |
| This compound | Absence of signals | m/z ~160/162 |
Conclusion
The synthesis of this compound via catalytic reductive dehalogenation of a polychlorinated precursor offers a robust and efficient method for obtaining this valuable isotopically labeled standard. The provided protocol, based on established chemical principles, serves as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Careful execution and optimization of the reaction conditions are crucial for achieving high yields and isotopic purity. The analytical data presented provide a benchmark for the characterization of the final product.
References
- 1. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 2. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium-Labeled 2-Chlorobenzoic Acid for Researchers and Drug Development Professionals
Introduction
Deuterium-labeled compounds have become indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a molecule's physicochemical and metabolic properties. This "heavy" hydrogen imparts a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, leading to the kinetic isotope effect (KIE). This effect can retard metabolic processes, thereby enhancing a drug's pharmacokinetic profile, reducing toxic metabolite formation, and improving its overall therapeutic window. Furthermore, the distinct mass of deuterium makes these labeled compounds ideal internal standards for highly sensitive and accurate bioanalytical quantification by mass spectrometry.
This technical guide provides a comprehensive overview of deuterium-labeled 2-chlorobenzoic acid, a versatile building block and key intermediate in the synthesis of various pharmaceutical agents. We will delve into its synthesis, analytical characterization, and applications, with a particular focus on its relevance to drug discovery and development.
Synthesis of Deuterium-Labeled 2-Chlorobenzoic Acid
The introduction of deuterium into the 2-chlorobenzoic acid scaffold can be achieved through several synthetic strategies, primarily involving catalytic hydrogen-deuterium (H/D) exchange or reductive deuteration.
Experimental Protocol 1: Platinum-Catalyzed H/D Exchange
This method facilitates the exchange of aromatic protons with deuterium from a deuterium source, such as heavy water (D₂O), in the presence of a platinum catalyst.
Materials:
-
2-Chlorobenzoic acid
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Deuterated acetic acid (CH₃COOD)
-
Heavy water (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Ethanol for recrystallization
Procedure:
-
In a sealable glass ampoule, combine 2-chlorobenzoic acid, a catalytic amount of K₂PtCl₄, a few drops of concentrated DCl in D₂O, and a solution of CH₃COOD in D₂O.
-
Connect the ampoule to a vacuum line, freeze the contents with liquid nitrogen, and evacuate the headspace.
-
Thaw the mixture and repeat the freeze-pump-thaw cycle three times to ensure an oxygen-free atmosphere.
-
Seal the ampoule under vacuum or an inert atmosphere (Argon or Nitrogen).
-
Heat the ampoule in an oven at a controlled temperature (e.g., 130°C) for a specified duration to achieve the desired level of deuteration. The reaction time can be varied to control the extent of deuterium incorporation.
-
After cooling, carefully open the ampoule. The crude deuterated 2-chlorobenzoic acid may precipitate upon cooling.
-
Filter the crude product and wash with 0.5 M HCl and then with water.
-
Purify the product by recrystallization from an ethanol-water mixture to yield the deuterium-labeled 2-chlorobenzoic acid.
-
The extent and position of deuteration can be determined by ¹H NMR and mass spectrometry.
Quantitative Data:
The rate of deuterium exchange varies for different positions on the aromatic ring. Kinetic studies have shown that the exchange rate is significantly different between the various ring protons[1]. By controlling the reaction time and temperature, different isotopologues (e.g., d1, d2, d3, d4) can be synthesized.
| Position | Relative Exchange Rate |
| 6 | Fastest |
| 4 | Intermediate |
| 3, 5 | Slowest |
Table 1: Relative rates of H/D exchange at different positions of the 2-chlorobenzoic acid aromatic ring.
Experimental Protocol 2: Scalable Reductive Deuteration of Aryl Chlorides
This method allows for the specific replacement of the chlorine atom with a deuterium atom, or for the deuteration of the aromatic ring, using D₂O as the deuterium source.
Materials:
-
2-Chlorobenzoic acid or a suitable chloro-precursor
-
Zinc (Zn) dust
-
Heavy water (D₂O)
-
Appropriate solvent (e.g., THF)
-
Standard laboratory glassware
Procedure:
-
To a reaction flask containing the chloro-substituted benzoic acid derivative in a suitable solvent, add zinc dust.
-
Add D₂O to the reaction mixture.
-
Stir the reaction at a controlled temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, work up the reaction by filtering the solid residues and extracting the product into an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data:
This method has been shown to be highly efficient for the deuteration of a wide range of (hetero)aryl chlorides, with reported deuterium incorporation efficiencies often exceeding 95%[2].
| Deuteration Pattern | Typical Yield | Deuterium Incorporation |
| 2-D-benzoic acid | >90% | >98% |
| Ring-deuterated | Variable | >95% |
Table 2: Representative yields and deuterium incorporation for reductive deuteration methods.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and extent of deuteration of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance or reduction in the intensity of proton signals at specific chemical shifts confirms the location and extent of deuterium incorporation.
-
¹³C NMR: While less directly informative about deuteration, changes in the carbon spectrum, such as the splitting of signals due to C-D coupling, can be observed.
-
²H NMR: Directly detects the presence of deuterium, providing a clear spectrum of the deuterated positions.
| Compound | ¹H NMR Chemical Shifts (ppm) in CDCl₃ |
| 2-Chlorobenzoic acid | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |
| 2-Chlorobenzoic acid-d₄ | No aromatic signals observed |
Table 3: Comparison of ¹H NMR data for 2-chlorobenzoic acid and its perdeuterated analog.
| Compound | ¹³C NMR Chemical Shifts (ppm) in CDCl₃ |
| 2-Chlorobenzoic acid | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |
Table 4: ¹³C NMR data for 2-chlorobenzoic acid.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the molecular weight and confirming the isotopic distribution of the deuterated compound. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
| Compound | Molecular Weight ( g/mol ) |
| 2-Chlorobenzoic acid (C₇H₅ClO₂) | 156.57 |
| 2-Chlorobenzoic acid-d₁ | 157.58 |
| 2-Chlorobenzoic acid-d₄ | 160.60 |
Table 5: Molecular weights of 2-chlorobenzoic acid and its deuterated isotopologues.
Applications in Drug Development
Use as an Internal Standard in Bioanalysis
Deuterium-labeled 2-chlorobenzoic acid, particularly multi-deuterated species like 2-chlorobenzoic acid-d₄, serves as an excellent internal standard for the quantification of the parent compound or its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variations in analytical performance.
Improving Pharmacokinetic Properties
The metabolic fate of benzoic acid and its derivatives typically involves conjugation with glycine to form hippuric acid, which is then excreted in the urine[1]. A secondary pathway involves glucuronidation. Hydroxylation by cytochrome P450 enzymes can also occur.
Deuteration at metabolically labile positions can slow down the rate of metabolism, leading to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.
-
Reduced clearance: The rate at which the drug is eliminated from the body is decreased.
While specific pharmacokinetic data for deuterated 2-chlorobenzoic acid is limited, studies on other deuterated benzoic acid derivatives have demonstrated these effects[1][3].
Precursor in the Synthesis of SGLT2 Inhibitors
2-Chlorobenzoic acid and its derivatives are crucial starting materials in the synthesis of several sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of dapagliflozin. The synthesis involves a Friedel-Crafts acylation followed by reduction and subsequent glycosylation.
Deuterium-labeled 2-chlorobenzoic acid is a valuable tool for pharmaceutical researchers and drug development professionals. Its synthesis via methods like catalytic H/D exchange allows for the preparation of various isotopologues. These labeled compounds are essential for accurate bioanalytical quantification and offer the potential to modulate the pharmacokinetic properties of drug candidates derived from this important chemical scaffold. The role of 2-chlorobenzoic acid derivatives as precursors to important therapeutics like SGLT2 inhibitors further underscores the significance of its deuterated analogs in the drug discovery and development pipeline.
References
A Comprehensive Technical Guide to the Safety and Handling of 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Chlorobenzoic Acid-d4. The information presented is essential for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound. The safety and toxicological data are based on the non-deuterated form, 2-Chlorobenzoic Acid, due to the chemical similarities between the two compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Inhalation of dust may also be harmful and can cause irritation to the respiratory tract.[4][5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇HD₄ClO₂ | [6] |
| Molecular Weight | 160.59 g/mol | [6][7][8] |
| Appearance | White to off-white solid/powder | [5][6][8] |
| Melting Point | 139 - 143 °C | [3] |
| Flash Point | 173 °C (Open Cup) | [9][10] |
| Solubility | Soluble in methanol and diethyl ether. Very slightly soluble in cold water. | [9] |
| CAS Number | 1219795-28-4 | [6][7][8][11][12] |
Toxicological Data
The primary toxicological concern is acute oral toxicity.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 501 mg/kg | [9][10] |
Experimental Protocols
The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.
-
Principle: A stepwise procedure is used where a small group of animals (typically three) of a single sex is dosed at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (survival or death) determines the next step.
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. For solids, the substance is typically dissolved or suspended in a suitable vehicle like water.
-
Observation Period: Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
-
Endpoint: The number of mortalities is recorded to determine the toxicity classification.
Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) and the effects are observed.[13]
-
Application: A small amount (0.5 g for a solid) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.[14]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.[13]
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.
Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to produce reversible changes in the eye.
-
Principle: A single dose of the substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[10]
-
Application: A small amount of the substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[15] The evaluation includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Reversibility: Observations may continue for up to 21 days to determine the reversibility of any observed effects.[10]
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to ensure safety.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][10]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved dust respirator.[9][10]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Avoid contact with skin, eyes, and clothing.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9][15]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[9][16][17]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Accidental Release Measures
-
Small Spill: Use appropriate tools to carefully sweep or scoop up the spilled solid into a suitable container for disposal. Clean the contaminated surface with water.[9]
-
Large Spill: Evacuate the area. Wear appropriate PPE, including a dust respirator. Use a shovel to place the material into a convenient waste disposal container. Prevent the material from entering drains or waterways.[9]
Logical Workflow for Spill Management
Caption: Logical workflow for handling a this compound spill.
Disposal Considerations
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[4]
Conclusion
This compound is a valuable compound for research and development, but it requires careful handling due to its hazardous properties. By understanding its characteristics and adhering to the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. x-cellr8.com [x-cellr8.com]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. This compound | CAS#:1219795-28-4 | Chemsrc [chemsrc.com]
- 12. 2-CHLOROBENZOIC-D4 ACID | 1219795-28-4 [chemicalbook.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. ecetoc.org [ecetoc.org]
- 16. fishersci.com [fishersci.com]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Physical and chemical properties of 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorobenzoic Acid-d4. It includes key data, experimental methodologies, and safety information relevant to its application in research and development, particularly in mass spectrometry-based quantitative analysis.
Core Physical and Chemical Properties
This compound is the deuterated analog of 2-Chlorobenzoic acid, with four hydrogen atoms on the benzene ring replaced by deuterium.[1] This isotopic labeling makes it an excellent internal standard for mass spectrometry applications, allowing for precise quantification of its non-deuterated counterpart in complex matrices.[1][2]
The physical and chemical properties of this compound are summarized in the table below, with comparative data for the non-deuterated form.
| Property | This compound | 2-Chlorobenzoic Acid (non-deuterated) |
| Molecular Formula | C₇HD₄ClO₂[3] | C₇H₅ClO₂[4] |
| Molecular Weight | 160.59 g/mol [2][5] | 156.57 g/mol [4][6] |
| CAS Number | 1219795-28-4[2][5] | 118-91-2[7] |
| Appearance | White to pale cream crystals or powder[7] | Colorless monoclinic crystals or white to off-white powder[4][8] |
| Melting Point | No data available | 138-142 °C[4][7] |
| Boiling Point | No data available | 285 °C[8] |
| Solubility | Soluble in DMSO (10 mM)[9] | Insoluble in water; soluble in methanol, ethanol, ether, acetone, and benzene.[7] |
| pKa | No data available | 2.877 (25°C, water)[4] |
Synthesis and Chemical Reactivity
Synthesis:
The synthesis of this compound typically involves a multi-step process. A common route starts with a deuterated precursor, such as deuterated toluene. The synthesis proceeds through chlorination to introduce the chlorine atom at the ortho position, followed by oxidation of the methyl group to a carboxylic acid.[1] Strong oxidizing agents like potassium permanganate are often used for this oxidation step.[1][10]
Chemical Reactivity:
This compound exhibits chemical reactivity similar to its non-deuterated analog. The carboxylic acid group can undergo typical reactions such as esterification and amidation.[8] The chlorine atom on the aromatic ring is relatively stable but can be displaced by nucleophiles under specific conditions or participate in cross-coupling reactions.[8][10] The compound is stable under normal laboratory conditions but is incompatible with strong bases and strong oxidizing agents.[7][11]
Experimental Protocols
General Protocol for Quantitative Analysis using this compound as an Internal Standard
This protocol outlines the general steps for the quantification of 2-chlorobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working solutions of the non-deuterated 2-chlorobenzoic acid (analyte) and a working solution of this compound (internal standard) by diluting the stock solutions.
2. Sample Preparation (Protein Precipitation): [12]
-
To 100 µL of the plasma sample in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: [12]
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry (MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the internal standard.
-
Monitor the specific precursor-to-product ion transitions for both 2-chlorobenzoic acid and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.
Caption: General workflow for quantitative analysis using an internal standard.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated analog. It is irritating to the skin and can cause serious eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][15]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Clean mouth with water and seek medical attention.[13]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[13]
-
Spectral Data
-
¹H NMR (non-deuterated): Spectral data for 2-chlorobenzoic acid in various solvents is available and shows characteristic peaks for the aromatic protons. For example, in CDCl₃, peaks are observed around 8.09, 7.50, 7.40, and 7.31 ppm.[16]
-
¹³C NMR (non-deuterated): In CDCl₃, characteristic peaks are observed at approximately 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[16]
-
Mass Spectrum (non-deuterated): The electron ionization mass spectrum of 2-chlorobenzoic acid is available in the NIST WebBook.[17]
-
IR Spectrum (non-deuterated): Infrared spectral data is also available from sources like the NIST WebBook.[18]
For this compound, the mass spectrum will show a molecular ion peak corresponding to its higher molecular weight. The ¹H NMR spectrum will lack the signals corresponding to the aromatic protons that have been replaced by deuterium.
Applications in Drug Development
The primary application of this compound in drug development is as an internal standard for pharmacokinetic and metabolic studies.[2][19] The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis.[1] This leads to more accurate and precise determination of drug and metabolite concentrations in biological fluids.
Conclusion
This compound is a valuable tool for researchers and scientists, particularly in the field of drug development. Its physical and chemical properties, especially its isotopic stability, make it an ideal internal standard for sensitive and accurate quantitative assays. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. This compound | 1219795-28-4 | Benchchem [benchchem.com]
- 2. This compound | CAS#:1219795-28-4 | Chemsrc [chemsrc.com]
- 3. This compound (LaboTecc Product) - Acanthus Research [acanthusresearch.com]
- 4. 2-chlorobenzoic acid [chemister.ru]
- 5. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. immunomart.com [immunomart.com]
- 10. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 17. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 18. 2-Chlorobenzoic acid, 4-tolyl ester [webbook.nist.gov]
- 19. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: 2-Chlorobenzoic Acid-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[1] 2-Chlorobenzoic Acid-d4, a deuterated analog of 2-Chlorobenzoic acid, serves as an excellent internal standard for the analysis of a wide range of acidic compounds. Its structural similarity to various analytes of interest, including pharmaceuticals, personal care products, and environmental pollutants like herbicides, allows it to effectively compensate for variations that can occur during sample preparation and analysis.[2][3][4]
The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically distinct standard to the sample prior to processing. Because the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, derivatization, and injection, and is subject to the same matrix effects (ion suppression or enhancement) in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, even in complex biological and environmental matrices.[2]
Applications
This compound is a suitable internal standard for the quantitative analysis of a variety of acidic analytes in diverse matrices, including:
-
Pharmaceuticals and their Metabolites: In biological matrices such as plasma and urine for pharmacokinetic and toxicokinetic studies.
-
Personal Care Products (PPCPs): For monitoring their presence and concentration in wastewater and sewage sludge.[3]
-
Environmental Contaminants: Including phenoxy acid herbicides and other acidic pesticides in water, soil, and food samples.[2][4]
Data Presentation: Performance Metrics
The following tables summarize the expected analytical performance when using this compound as an internal standard. These values are illustrative and derived from validation studies of structurally similar deuterated compounds, such as 4-Chlorobenzoic Acid-d4.[5] Actual performance may vary based on the specific analyte, matrix, instrumentation, and experimental conditions.
Table 1: Expected Performance in Human Plasma [5]
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is critical due to the high protein content of plasma. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and the efficiency of the sample preparation method. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true value. |
Table 2: Expected Performance in Human Urine [5]
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to the presence of salts and other organic compounds. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than in plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates the robustness of the method across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Expected Performance in Wastewater [5]
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | The complexity of wastewater can lead to a wider acceptable range for recovery. |
| Matrix Effect | 70 - 130% | Significant matrix effects can be expected and require a reliable internal standard for correction. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Highly dependent on the level of contamination and the sample preparation method. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to the complexity of the matrix. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized for the specific application.
Protocol 1: Analysis of Acidic Pharmaceuticals in Human Plasma
This protocol outlines a protein precipitation method, a common and straightforward approach for sample preparation of plasma samples.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[5]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[5]
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for the analyte and this compound should be optimized on the instrument being used. The precursor ion for this compound will be shifted by +4 Da compared to the unlabeled compound.
Caption: Workflow for Plasma Sample Analysis using Protein Precipitation.
Protocol 2: Analysis of Acidic Herbicides in Wastewater
This protocol utilizes solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from wastewater samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.[5]
-
Acidify the sample to a pH of 2-3 with formic acid.[5]
-
Spike the sample with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).[5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.[5]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: HSS T3 column or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient should be developed to separate the target herbicides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 50 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI in negative mode.
-
MRM Transitions: Optimize MRM transitions for each target herbicide and this compound.
Caption: Solid-Phase Extraction (SPE) Workflow for Wastewater Samples.
Logical Relationship: Role of the Internal Standard in Quantification
The core principle of using an internal standard is to establish a reliable ratio between the analyte and the standard, which remains constant despite variations in the analytical process.
Caption: Role of the internal standard in the quantification workflow.
Conclusion
This compound is a versatile and effective internal standard for the quantitative analysis of acidic compounds in a variety of complex matrices. Its use in isotope dilution mass spectrometry provides a robust method to correct for analytical variability, thereby enhancing the accuracy and precision of the results. The protocols and performance metrics provided in these application notes serve as a valuable starting point for method development and validation, enabling researchers, scientists, and drug development professionals to achieve reliable and high-quality data in their analytical endeavors.
References
Application Note: Quantitative Analysis of 2-Chlorobenzoic Acid using 2-Chlorobenzoic Acid-d4 by Isotope Dilution Mass Spectrometry (IDMS)
Introduction
The accurate quantification of 2-Chlorobenzoic Acid (2-CBA) is critical in various fields, including environmental monitoring, drug development, and industrial process control. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that offers high precision and accuracy by utilizing a stable isotope-labeled internal standard.[1] This application note outlines a detailed protocol for the quantitative analysis of 2-CBA in complex matrices using 2-Chlorobenzoic Acid-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Deuterated standards, such as this compound, are ideal internal standards because their chemical and physical properties are nearly identical to the native analyte.[1] This similarity ensures they behave alike during sample extraction, cleanup, and chromatographic separation, effectively compensating for analyte loss and matrix effects.[1][2] The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z) difference, allowing for highly reliable quantification.[1]
Principle of Isotope Dilution Mass Spectrometry
IDMS involves adding a known quantity of an isotopically labeled standard (the "spike"), in this case, this compound, to a sample containing an unknown amount of the native analyte (2-CBA).[1] After allowing the standard to equilibrate with the sample, the mixture undergoes processing and analysis by mass spectrometry. By measuring the ratio of the signal intensity of the native analyte to that of the deuterated standard, the concentration of the analyte in the original sample can be accurately determined, even if the analyte is not completely recovered during sample preparation.[1]
Data Presentation: Performance Metrics
The following tables summarize the expected performance metrics for the quantification of 2-Chlorobenzoic Acid using this compound as an internal standard across different matrices. These values are illustrative and derived from validation studies of structurally similar deuterated benzoic acid derivatives. Actual performance may vary depending on specific experimental conditions.
Table 1: Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial due to potential high protein binding.[2] |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[2] |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[2] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency.[2] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[2] |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[2] |
Table 2: Performance in Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery.[2] |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content.[2] |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix.[2] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding.[2] |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples.[2] |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability.[2] |
Table 3: Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 75 - 120% | Wider range due to the complexity and variability of the matrix. |
| Matrix Effect | 80 - 125% | Significant matrix effects can be expected and are corrected by the internal standard. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations.[2] |
| Limit of Quantification (LOQ) | 5 - 50 ng/L | Dependent on sample pre-concentration and instrument sensitivity. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples.[2] |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a deuterated internal standard for the analysis of 2-Chlorobenzoic Acid in different matrices.
Protocol 1: Analysis of 2-Chlorobenzoic Acid in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[2]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]
-
MRM Transitions (Illustrative):
-
2-Chlorobenzoic Acid: 155 -> 111
-
This compound: 159 -> 115
-
Protocol 2: Analysis of 2-Chlorobenzoic Acid in Wastewater
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.[2]
-
Acidify the sample to pH 2-3 with formic acid.[2]
-
Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).[2]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.[2]
-
Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. LC-MS/MS Conditions
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the quantification of 2-Chlorobenzoic Acid.
Caption: Logical relationship of internal standard function in IDMS.
References
Quantitative Analysis Using 2-Chlorobenzoic Acid-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzoic Acid-d4 is the deuterated analog of 2-Chlorobenzoic acid, where four hydrogen atoms on the benzene ring have been replaced by deuterium.[1] This stable isotope-labeled compound is a valuable tool in quantitative analysis, particularly in mass spectrometry-based methods.[1] The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. It effectively corrects for variations that may occur during sample preparation, injection, and ionization processes.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in various analytical applications, particularly for the quantification of acidic drugs, environmental pollutants, and other small molecules in complex matrices.
The principle behind its use lies in Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical method.[1] A known amount of the isotopically labeled this compound is added to a sample at the beginning of the workflow. Since the labeled standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss or variation in the analytical process affects both compounds equally.[1] This allows for highly accurate and precise quantification of the target analyte.
Applications
Due to its chemical properties, this compound is an ideal internal standard for the quantitative analysis of a range of acidic compounds, including:
-
Acidic Drugs and their Metabolites: In pharmacokinetic and drug metabolism studies, it can be used to quantify acidic drugs or their metabolites in biological matrices such as plasma and urine.
-
Environmental Contaminants: It is suitable for monitoring acidic herbicides, industrial byproducts, and degradation products of pollutants in environmental samples like water and soil.
-
Metabolomics: In metabolomics research, it can serve as an internal standard for the quantification of structurally related endogenous small molecules.
Data Presentation: Expected Performance Metrics
The following tables summarize the expected performance of a quantitative method using this compound as an internal standard across different matrices. These values are derived from validation studies of structurally analogous deuterated benzoic acid derivatives and are intended to be illustrative. Actual performance may vary based on specific experimental conditions.[2]
Table 1: Performance in Human Plasma [2]
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein binding. |
| Matrix Effect | 90 - 115% | A minimal matrix effect is anticipated with the use of a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Performance in Human Urine [2]
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Performance in Wastewater [2]
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Broader range acceptable due to the complexity and variability of the matrix. |
| Matrix Effect | 80 - 120% | Significant matrix effects are common; a deuterated standard is critical. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the level of sample cleanup and instrument sensitivity. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of a representative acidic analyte (e.g., a non-steroidal anti-inflammatory drug - NSAID) in different matrices using this compound as an internal standard. These protocols are based on established methods for similar analytes.
Protocol 1: Analysis of an Acidic Drug in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[2]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]
-
MRM Transitions:
-
Analyte (e.g., NSAID): To be determined based on the specific analyte.
-
This compound: m/z 159 → 115 (Precursor ion → Product ion). This transition is based on the structure of the related 4-Chlorobenzoic acid-d4 and may require optimization.[2]
-
Protocol 2: Analysis of an Acidic Herbicide in Wastewater
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 1 mL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.[2]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[2]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.[2]
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
MS System: Triple quadrupole mass spectrometer with ESI in negative mode.[2]
-
MRM Transitions:
-
Analyte (e.g., Acidic Herbicide): To be determined based on the specific analyte.
-
This compound: m/z 159 → 115 (Precursor ion → Product ion). This transition is based on the structure of the related 4-Chlorobenzoic acid-d4 and may require optimization.[2]
-
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Experimental workflow for wastewater sample analysis.
Caption: Logical relationship of internal standard function.
References
Application Note: Quantitative Analysis of Environmental Contaminants Using 2-Chlorobenzoic Acid-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of environmental contaminants, such as pesticides and industrial byproducts, is crucial for ensuring environmental safety and human health. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS/MS methodologies, as they effectively compensate for variations in sample preparation and matrix effects.[1] This application note details a comprehensive protocol for the use of 2-Chlorobenzoic Acid-d4 as an internal standard for the quantitative analysis of acidic environmental contaminants.
2-Chlorobenzoic acid is a relevant compound in environmental analysis, often found as a metabolite of various pesticides and industrial chemicals. Its deuterated analog, this compound, serves as an ideal internal standard due to its chemical and physical similarity to a range of acidic analytes, ensuring co-elution and similar ionization behavior, while being distinguishable by its mass-to-charge ratio.
Experimental Protocols
This section provides detailed methodologies for sample preparation from various matrices, along with optimized LC-MS/MS conditions.
Sample Preparation
Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest. Below are protocols for water and soil/sediment matrices.
1. Water Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction of acidic contaminants from water samples.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known concentration of this compound working solution (e.g., 100 ng/mL in methanol).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH < 2).
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes and the internal standard with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
2. Soil/Sediment Sample Preparation (QuEChERS-based Extraction)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for complex solid matrices.
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of this compound working solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation: Transfer the cleaned supernatant to a new vial, evaporate to dryness if necessary, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific analytes of interest and the instrument being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following are proposed MRM transitions for 2-Chlorobenzoic Acid and its deuterated internal standard. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions are generated through collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 2-Chlorobenzoic Acid | 155.0 | 111.0 (Loss of CO₂) | 75.0 (Chlorophenyl fragment) | 15 |
| This compound (IS) | 159.0 | **115.0 (Loss of CO₂) ** | 79.0 (Deuterated chlorophenyl fragment) | 15 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Data Presentation
The following tables summarize expected performance data for a method using a deuterated chlorobenzoic acid internal standard, based on data from the structurally similar 4-Chlorobenzoic Acid-d4.[1] These values should be validated for this compound in the specific application.
Table 1: Method Performance in Water Samples
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Recovery | 80 - 110% |
| Matrix Effect | 85 - 115% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Method Performance in Soil/Sediment Samples
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/g |
| Recovery | 70 - 120% |
| Matrix Effect | 75 - 125% |
| Precision (%RSD) | < 20% |
| Accuracy (%Bias) | ± 20% |
Visualizations
Experimental Workflow
The general workflow for the analysis of environmental contaminants using this compound as an internal standard is depicted below.
Microbial Degradation Pathway of 2-Chlorobenzoic Acid
Understanding the environmental fate of contaminants is crucial. 2-Chlorobenzoic acid can be degraded by microorganisms through specific metabolic pathways. The following diagram illustrates a common aerobic degradation pathway.
Conclusion
This application note provides a detailed framework for the utilization of this compound as an internal standard in the LC-MS/MS analysis of acidic environmental contaminants. The provided protocols for sample preparation and instrumental analysis, along with the expected performance metrics, offer a solid foundation for developing and validating robust quantitative methods. The inclusion of workflow and pathway diagrams aims to provide a comprehensive understanding of the analytical process and the environmental relevance of the target compounds. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific analytical needs, ensuring accurate and reliable quantification of contaminants in various matrices.
References
Gas chromatography-mass spectrometry (GC-MS) applications of 2-Chlorobenzoic Acid-d4
Abstract
This document provides detailed application notes and protocols for the use of 2-Chlorobenzoic Acid-d4 as an internal standard in the quantitative analysis of acidic pollutants in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring. The protocols herein focus on the analysis of chlorophenols in water, a representative application demonstrating the utility of this stable isotope-labeled standard in correcting for matrix effects and variations during sample preparation and analysis.
Introduction
This compound is a deuterated analog of 2-chlorobenzoic acid. In mass spectrometry, the use of stable isotope-labeled internal standards is a critical technique for achieving high accuracy and precision. Because deuterated standards are chemically almost identical to their non-labeled counterparts, they co-elute chromatographically and exhibit similar behavior during extraction, derivatization, and ionization.[1] This allows them to effectively compensate for analyte loss during sample workup and for signal suppression or enhancement in the MS source, a process known as isotope dilution mass spectrometry.
For GC-MS analysis, acidic compounds like chlorobenzoic acids and phenols are not sufficiently volatile and often exhibit poor chromatographic peak shape.[2] Therefore, a derivatization step is essential to convert the polar carboxyl and hydroxyl groups into less polar, more volatile esters or ethers, significantly improving chromatographic performance and sensitivity.[2][3] This application note details a complete workflow, including sample extraction, derivatization, and GC-MS analysis for a target class of acidic environmental contaminants.
Application: Analysis of Chlorophenols in Water
This compound is an ideal internal standard for the quantification of various chlorophenols (CPs), which are considered priority pollutants by environmental agencies due to their toxicity and prevalence.[4] The following protocol outlines a robust method for their determination in water samples.
Experimental Workflow Diagram
The overall analytical process from sample collection to data analysis is illustrated below.
Caption: General workflow for chlorophenol analysis using GC-MS.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of acidic pollutants in water.[5][6][7]
1. Materials and Reagents
-
Analytes: Chlorophenol standards (e.g., 2-chlorophenol, 2,4-dichlorophenol, 2,4,6-trichlorophenol).
-
Internal Standard (IS): this compound.
-
Reagents: Dichloromethane (DCM, pesticide grade), Acetone (pesticide grade), Methanol (HPLC grade), Acetic Anhydride, Potassium Carbonate (K₂CO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Hydrochloric Acid (HCl).
-
Stock Solutions: Prepare individual stock solutions of analytes and the internal standard in methanol at 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate and working calibration standards by diluting the stock solutions in acetone.
2. Sample Preparation & Extraction
-
Collect a 500 mL water sample in a clean glass container.
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 1 µg/L.
-
Acidify the sample to a pH of less than 2 by adding concentrated HCl dropwise.
-
Transfer the sample to a 1 L separatory funnel and perform a liquid-liquid extraction by adding 50 mL of DCM and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Drain the lower organic layer into a flask. Repeat the extraction two more times with fresh 50 mL portions of DCM.
-
Combine the three DCM extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
3. Derivatization (Acetylation)
-
To the 1 mL concentrated extract, add 200 µL of 10% (w/v) aqueous K₂CO₃ solution and 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 2 minutes. Let the reaction proceed at room temperature for 15 minutes.
-
The sample is now derivatized (acetylated) and ready for GC-MS analysis. The acetylated derivatives are less polar and more volatile, making them suitable for GC.[2]
4. GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Selected Ion Monitoring (SIM) Parameters
The following table provides example quantification and qualifier ions for the acetylated derivatives. Note: These m/z values must be confirmed experimentally.
| Compound (Acetylated) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Chlorophenyl acetate | ~8.5 | 128 | 170, 93 |
| 2,4-Dichlorophenyl acetate | ~10.2 | 162 | 204, 127 |
| 2,4,6-Trichlorophenyl acetate | ~11.8 | 196 | 238, 161 |
| This compound (Methyl Ester) | ~9.5 | 173 | 142, 114 |
Note: The internal standard this compound also undergoes derivatization. If using an esterification agent like diazomethane, it forms a methyl ester. If acetylation is used, a mixed anhydride may form. The chosen ions should reflect the actual derivative.
Data Presentation and Performance
Quantitative analysis is based on the principle of isotope dilution.[1] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Caption: Logic of quantification using an internal standard.
Expected Method Performance
The following table summarizes typical performance metrics expected from this method when analyzing chlorophenols in water, based on similar validated methods.[2][8]
| Parameter | Expected Value | Comments |
| Linearity (R²) | ≥ 0.995 | Over a typical calibration range of 0.1 - 20 µg/L. |
| Method Detection Limit (MDL) | 0.05 - 0.2 µg/L | Dependent on the specific chlorophenol and instrument sensitivity.[6] |
| Analyte Recovery | 80 - 115% | The use of the IS corrects for variability; this reflects the overall method accuracy. |
| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the method across multiple preparations. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured concentration to the true value. |
Conclusion
This compound serves as a highly effective internal standard for the GC-MS quantification of acidic environmental pollutants like chlorophenols. The use of an isotope dilution method combined with a derivatization step provides a robust, sensitive, and accurate analytical procedure. The detailed protocol and performance expectations outlined in this document offer a comprehensive guide for researchers to implement this methodology for trace-level contaminant analysis in complex matrices.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. gcms.cz [gcms.cz]
- 3. s4science.at [s4science.at]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sample Preparation of 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of 2-Chlorobenzoic Acid-d4 (2-CBA-d4), a deuterated internal standard often utilized in quantitative analysis by mass spectrometry. The following protocols are designed for various matrices and analytical techniques, ensuring robust and reproducible results.
Note on Data: Direct experimental validation data for this compound is limited in publicly available literature. The quantitative data presented in the following tables are based on studies of the structurally analogous compound, 4-Chlorobenzoic Acid-d4, and should be considered as illustrative performance metrics.[1] Actual performance may vary based on specific experimental conditions and instrumentation.
Analysis in Biological Fluids (Plasma/Serum) via Protein Precipitation
This protocol is suitable for the rapid cleanup of plasma or serum samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary goal is to remove proteins that can interfere with the analysis and damage the analytical column.
Quantitative Performance Data (Adapted from 4-Chlorobenzoic Acid-d4)
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to potential high protein binding.[1] |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[1] |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[1] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and specific sample preparation.[1] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[1] |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[1] |
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of human plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Workflow Diagram
References
Application Note: Quantification of Acidic Contaminants in Water Using 2-Chlorobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of acidic contaminants, such as herbicides, pharmaceuticals, and industrial byproducts, in water sources is a significant environmental and public health concern.[1][2] Accurate and reliable quantification of these compounds at trace levels is crucial for monitoring water quality, assessing environmental impact, and ensuring regulatory compliance.[3] Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard that closely mimics the behavior of the target analyte during sample preparation and analysis.[2]
This application note details a comprehensive protocol for the quantification of a range of acidic contaminants in water samples using 2-Chlorobenzoic Acid-d4 as an internal standard. The methodologies presented cover sample preparation by Solid-Phase Extraction (SPE) and subsequent analysis by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the native analyte and thus experiences the same losses during sample preparation and potential matrix effects during analysis. The concentration of the native analyte is determined by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard.
Caption: Isotope dilution workflow.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Methanol, Acetonitrile, n-Hexane (HPLC or LC-MS grade)
-
Formic Acid, Acetic Acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Derivatization agent for GC-MS (e.g., Diazomethane or BSTFA with 1% TMCS)
-
Target acidic contaminant standards
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific acidic contaminants.
-
Sample Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with formic acid. This ensures that the acidic analytes are in their neutral form for better retention on the SPE sorbent.
-
Internal Standard Spiking: Spike the acidified sample with a known concentration of this compound in methanol.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2).
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes and the internal standard with an appropriate organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for either LC-MS/MS or GC-MS analysis (e.g., 1 mL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Analytical Method 1: LC-MS/MS
-
Chromatographic Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating a wide range of acidic compounds.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for each target analyte and for this compound must be determined by infusing individual standards. Representative MRM transitions are provided in the table below.
-
Analytical Method 2: GC-MS with Derivatization
For volatile and thermally stable acidic compounds, GC-MS can be an alternative analytical technique. A derivatization step is necessary to convert the non-volatile acidic analytes into more volatile esters.
-
Derivatization:
-
To the reconstituted extract, add a derivatization agent such as diazomethane or perform a silylation reaction with a reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). The reaction conditions (temperature and time) will depend on the chosen reagent.[5]
-
-
GC Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program: A temperature ramp is used to separate the derivatized analytes. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Specific ions for each derivatized analyte and the internal standard should be selected for SIM mode.
-
Expected Performance Data
The following tables summarize the expected performance characteristics of this method, based on data from similar analytical protocols for acidic contaminants in water.[3]
Table 1: Representative LC-MS/MS and GC-MS Parameters for this compound
| Parameter | LC-MS/MS Value | GC-MS Value (as methyl ester) |
| Precursor Ion (m/z) | 160.0 | 174.0 |
| Product Ion 1 (m/z) | 115.0 | 139.0 |
| Product Ion 2 (m/z) | 87.0 | 111.0 |
| Retention Time (min) | Analyte-dependent | Analyte-dependent |
Table 2: Expected Method Performance for Representative Acidic Contaminants
| Analyte Class | Linearity (R²) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (%RSD) |
| Phenoxy Herbicides | >0.99 | 1 - 10 | 85 - 115 | < 15 |
| Benzoic Acid Herbicides | >0.99 | 2 - 20 | 80 - 110 | < 15 |
| Acidic Pharmaceuticals | >0.99 | 5 - 50 | 75 - 120 | < 20 |
Experimental Workflow Diagram
Caption: Workflow for acidic contaminant analysis.
Conclusion
This application note provides a detailed and adaptable framework for the quantification of acidic contaminants in water using this compound as an internal standard. The use of isotope dilution, coupled with robust sample preparation and sensitive analytical techniques like LC-MS/MS and GC-MS, allows for accurate and reliable monitoring of these important environmental pollutants. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the fields of environmental analysis and drug development. Method validation with specific target analytes and water matrices is recommended to ensure optimal performance.
References
- 1. waters.com [waters.com]
- 2. Trace analysis of acidic pharmaceutical residues in waters with isotope dilution gas chromatography-mass spectrometry via methylation derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chlorobenzoic Acid-d4 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Chlorobenzoic Acid-d4 as an internal standard in metabolomics research, particularly for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited direct literature on this compound, this document synthesizes information from studies on structurally similar deuterated compounds and general principles of metabolomics.
Application Notes
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout sample preparation and analysis.[1] Deuterated standards, like this compound, offer a cost-effective option for achieving accurate quantification.[2]
Principle of Use:
This compound is an isotopically labeled analog of 2-chlorobenzoic acid. When spiked into a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous (unlabeled) 2-chlorobenzoic acid. By monitoring the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample handling, extraction, and analysis can be normalized.[3] This significantly improves the accuracy and precision of quantification.[3][4]
Key Applications:
-
Targeted Metabolomics: Accurate quantification of 2-chlorobenzoic acid in various biological matrices. This is relevant in studies investigating the metabolism of chlorinated aromatic compounds or in environmental exposure studies.[5]
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that are structurally related to 2-chlorobenzoic acid.
-
Biomarker Discovery and Validation: As a representative internal standard for a class of acidic metabolites to ensure data quality and comparability across large sample cohorts.[4][6]
-
Environmental and Toxicological Studies: To quantify exposure to and metabolism of environmental pollutants like polychlorinated biphenyls (PCBs), of which chlorobenzoic acids are known metabolites.[7]
Advantages of Using this compound:
-
Compensates for Matrix Effects: Co-elution with the analyte allows it to experience similar ion suppression or enhancement, leading to more accurate results.[4]
-
Corrects for Sample Loss: Accounts for analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3]
-
Improves Method Robustness: Reduces variability between samples and analytical runs, enhancing the reliability and reproducibility of the method.[8]
Limitations and Considerations:
While deuterated standards are widely used, researchers should be aware of potential issues:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons in the solvent, though this is less likely for deuterium on an aromatic ring.
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time than the unlabeled analyte. This effect is usually minimal but should be assessed during method development.[2]
-
Purity of the Standard: The isotopic and chemical purity of the internal standard is crucial for accurate quantification.[9]
Data Presentation: Expected Performance Metrics
The following tables summarize the expected performance of this compound as an internal standard. These values are illustrative and derived from validation studies of the structurally analogous compound, 4-Chlorobenzoic Acid-d4.[10] Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: Performance in Human Plasma [10]
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is vital due to high protein binding in plasma. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with a co-eluting deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification across a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Performance in Human Urine [10]
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |
| Matrix Effect | 85 - 120% | Higher variability in matrix effects can be expected compared to plasma. |
| Linearity (R²) | ≥ 0.99 | Necessary for reliable quantification. |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | May be higher than in plasma due to matrix complexity. |
| Precision (%RSD) | < 15% | Good precision is achievable with a suitable internal standard. |
| Accuracy (%Bias) | ± 15% | Should be within acceptable limits for bioanalytical methods. |
Table 3: Performance in Wastewater [10]
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | The complexity of wastewater can lead to wider recovery ranges. |
| Matrix Effect | 75 - 125% | Significant matrix effects are common in environmental samples. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement at environmentally relevant concentrations. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental matrices. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as an internal standard. These protocols are based on established methods for similar analytes and general metabolomics workflows.[10][11][12]
Protocol 1: Analysis of 2-Chlorobenzoic Acid in Human Plasma
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
IS Working Solution (1 µg/mL): Prepare a stock solution of this compound in methanol and dilute with methanol to a final concentration of 1 µg/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Vortex briefly and transfer to an LC-MS vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., Acquity HSS T3; 100 mm × 2.1 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibrate at 5% B
-
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).
-
MRM Transitions:
-
2-Chlorobenzoic Acid: Determine the specific precursor and product ions (e.g., m/z 155 -> 111).
-
This compound: Determine the specific precursor and product ions (e.g., m/z 159 -> 115).
-
Protocol 2: Analysis of 2-Chlorobenzoic Acid in Wastewater
1. Materials and Reagents:
-
Wastewater sample
-
This compound (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Solutions:
-
IS Working Solution (100 ng/mL): Prepare from a stock solution by diluting with methanol.
-
Mobile Phases: As described in Protocol 1.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 100 µL of the 100 ng/mL this compound internal standard working solution.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of Mobile Phase A.
-
Transfer to an LC-MS vial for analysis.
4. LC-MS/MS Conditions:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
Mandatory Visualizations
Caption: Metabolomics workflow using an internal standard.
Caption: Role of an internal standard in correcting for variability.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chlorobenzoic Acid-d4 as a Hydrological Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of tracers is fundamental to understanding the complexities of hydrological systems. Conservative tracers, which move with water without significantly reacting with the surrounding environment, are particularly valuable for determining groundwater flow paths, travel times, and contaminant transport.[1] While various substances have been employed as tracers, deuterated organic compounds are of increasing interest due to their unique analytical signatures.
This document provides detailed application notes and protocols for the potential use of 2-Chlorobenzoic Acid-d4 (2-CBA-d4) as a conservative tracer in hydrological studies. Although direct field studies for this specific compound are not extensively documented in peer-reviewed literature, its properties as a deuterated aromatic acid, analogous to the well-studied fluorinated benzoic acids, suggest its suitability for such applications.[2] The protocols and data presented herein are based on established methodologies for similar tracer compounds and are intended to serve as a comprehensive guide for researchers.
Properties and Advantages of this compound as a Hydrological Tracer
This compound is the deuterated analog of 2-Chlorobenzoic acid.[3] The substitution of hydrogen with deuterium atoms provides a distinct mass difference that can be readily detected by mass spectrometry, offering high sensitivity and specificity.
Key Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₇HD₄ClO₂ | [4] |
| Molecular Weight | 160.59 g/mol | [4] |
| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid | [4] |
| CAS Number | 1219795-28-4 | [4] |
| Physical Appearance | White solid | [5] |
| Water Solubility | Soluble in hot water, sparingly soluble in cold water. | [6] |
Anticipated Advantages:
-
Conservative Nature: Like other halogenated benzoic acids, 2-CBA-d4 is expected to exhibit conservative behavior in many aquifer systems, with low sorption to soil and sediment.[2]
-
Low Environmental Background: As a synthetic compound, the natural background concentration of 2-CBA-d4 in hydrological systems is negligible.
-
High Analytical Sensitivity: The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the detection of 2-CBA-d4 at very low concentrations, minimizing the amount of tracer required for a study.[7]
-
Deuterium Labeling: The deuterium label provides a high degree of specificity in detection, reducing the likelihood of interference from other compounds.
-
Potential for Multi-Tracer Studies: The unique mass of 2-CBA-d4 allows for its potential use in conjunction with other tracers, such as different deuterated or fluorinated benzoic acids, for more complex hydrological investigations.[2]
Experimental Protocols
The following protocols are adapted from established methods for fluorinated benzoic acid tracer studies and analytical procedures for chlorobenzoic acids.
Tracer Injection Protocol
This protocol outlines the steps for introducing 2-CBA-d4 into a hydrological system.
Materials:
-
This compound (solid)
-
Deionized water
-
Glass container for mixing
-
Scale/balance
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
-
Injection pump and tubing
-
Field notebook and sample labels
Procedure:
-
Tracer Solution Preparation:
-
Calculate the required mass of 2-CBA-d4 based on the desired final concentration in the injection volume and the estimated dilution in the hydrological system.
-
In a clean glass container, dissolve the weighed 2-CBA-d4 in a known volume of deionized water. Gentle heating and stirring may be required to fully dissolve the compound.
-
Adjust the pH of the tracer solution to be compatible with the groundwater pH to minimize any potential chemical reactions upon injection.
-
Record the final concentration of the tracer solution.
-
-
Injection:
-
Select an appropriate injection well or surface water entry point.
-
Introduce the tracer solution into the system using a calibrated pump at a known flow rate.
-
Record the start and end times of the injection, the total volume injected, and the injection location.
-
Collect a sample of the initial tracer solution for laboratory analysis.
-
Water Sample Collection Protocol
This protocol details the collection of water samples to monitor the movement of the tracer.
Materials:
-
Sample collection bottles (amber glass or other appropriate material to prevent photodegradation)
-
Gloves
-
Cooler with ice packs
-
Sample labels and field notebook
-
(Optional) Filtration apparatus with 0.45 µm filters
Procedure:
-
Sample Collection:
-
At designated downstream or monitoring well locations, collect water samples at predetermined time intervals.
-
If sampling from a well, purge the well prior to sample collection to ensure a representative sample of the aquifer water is obtained.
-
Rinse the sample bottle with the water to be collected before filling.
-
Fill the sample bottle, leaving minimal headspace.
-
-
Sample Preservation:
-
Labeling and Storage:
-
Clearly label each sample bottle with a unique identifier, date, time, and location of collection.
-
Store the samples in a cooler with ice packs for transport to the laboratory.
-
In the laboratory, store the samples at 4°C until analysis.
-
Analytical Protocol: LC-MS/MS Analysis
This protocol describes the analysis of water samples for the presence and concentration of 2-CBA-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established procedures for p-chlorobenzoic acid and fluorinated benzoic acids.[7][10]
Instrumentation and Reagents:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column
-
Mobile phases: Acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
This compound analytical standard
-
Internal standard (e.g., a different isotopically labeled benzoic acid)
-
High-purity water and solvents
Procedure:
-
Sample Preparation:
-
Allow water samples to come to room temperature.
-
If not already filtered, filter the samples through a 0.45 µm filter.
-
For samples with expected low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.[11][12]
-
Spike a known amount of internal standard into each sample, standard, and blank.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases.
-
Develop a chromatographic method to achieve good separation of 2-CBA-d4 from potential interferences.
-
Optimize the mass spectrometer settings for the detection of 2-CBA-d4. This will involve selecting precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples, calibration standards, and quality control samples.
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of 2-CBA-d4 in the water samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.
-
Report the results with appropriate units (e.g., µg/L or ng/L).
-
Illustrative LC-MS/MS Parameters (based on similar compounds):
| Parameter | Suggested Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |
Note: The specific MRM transition would need to be determined experimentally for 2-CBA-d4.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner. The following tables provide examples of how such data could be structured. The values presented are hypothetical and based on typical data for similar tracers like fluorinated benzoic acids.
Table 1: Analytical Method Performance (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 50 ng/L |
| Limit of Quantification (LOQ) | 150 ng/L |
| Linear Range | 0.15 - 100 µg/L |
| Recovery (%) | 95 ± 5% |
| Relative Standard Deviation (RSD) | < 10% |
Table 2: Tracer Breakthrough Data from a Monitoring Well (Hypothetical)
| Time After Injection (hours) | 2-CBA-d4 Concentration (µg/L) |
| 0 | < 0.15 |
| 12 | < 0.15 |
| 24 | 0.52 |
| 36 | 2.89 |
| 48 | 8.15 |
| 60 | 5.43 |
| 72 | 1.98 |
| 96 | 0.67 |
| 120 | < 0.15 |
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key aspects of a hydrological tracer study using this compound.
Caption: Experimental workflow for a hydrological tracer study.
Caption: Logical relationship of tracer properties to study outcomes.
Conclusion
This compound holds promise as a conservative tracer for hydrological investigations. Its unique isotopic signature allows for highly sensitive and specific detection using LC-MS/MS. While direct field applications are not yet widely reported, the established methodologies for analogous compounds, such as fluorinated benzoic acids, provide a strong foundation for its use. The protocols and information presented in this document are intended to guide researchers in the design and execution of hydrological tracer studies utilizing this and similar deuterated organic compounds. As with any tracer study, preliminary laboratory and small-scale field tests are recommended to validate the conservative behavior of 2-CBA-d4 under site-specific conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. nmt.edu [nmt.edu]
- 3. This compound | CAS#:1219795-28-4 | Chemsrc [chemsrc.com]
- 4. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [guidechem.com]
- 7. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving chromatographic peak shape of 2-Chlorobenzoic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 2-Chlorobenzoic Acid-d4.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, often observed as tailing or fronting, can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Initial Assessment:
Before making significant changes to your method, it's crucial to determine the nature of the peak shape problem.
-
Tailing Peaks: The latter half of the peak is broader than the front half. This is the most common issue for acidic compounds like this compound.
-
Fronting Peaks: The front half of the peak is broader than the latter half. This is often an indication of column overload or poor sample solubility.
-
Split Peaks: The peak appears as two or more merged peaks, which can be caused by a disrupted sample path or issues with the sample solvent.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A stepwise troubleshooting guide for improving the peak shape of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the acidic analyte with residual silanol groups on the silica-based column packing material. Other contributing factors can include a mobile phase pH that is too high, inadequate buffer concentration, extra-column dead volume, and column contamination.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For acidic analytes like this compound, a low mobile phase pH (typically between 2.5 and 3.5) is recommended.[1][2][3][4] At a low pH, the carboxylic acid group of the analyte is protonated (unionized), which reduces its interaction with the polar stationary phase and minimizes peak tailing.[1][2][5] Conversely, at a higher pH, the analyte becomes ionized, leading to stronger interactions with residual silanols and increased tailing.[1]
Q3: What type of column is best for analyzing this compound?
A3: A high-purity, end-capped C18 reversed-phase column is a good starting point for the analysis of this compound. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby reducing the sites for secondary interactions that cause peak tailing. For particularly challenging separations, a column with a polar-embedded stationary phase may also be considered.
Q4: Can the sample solvent affect my peak shape?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting or splitting. It is always best to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
Q5: How can I confirm if my column is the source of the peak tailing?
A5: A simple way to diagnose a column-related problem is to inject a standard of a neutral, non-polar compound. If this compound also exhibits a poor peak shape, it could indicate a physical problem with the column, such as a void or a blocked frit. If the neutral compound has a good peak shape while your this compound peak tails, the issue is more likely due to chemical interactions between your analyte and the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare three different mobile phase A solutions:
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water (pH ~7.8)
-
-
Equilibrate the column with the initial mobile phase composition using Mobile Phase A1 for at least 15 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat steps 2 and 3 for Mobile Phase A2 and Mobile Phase A3.
-
Analyze the peak shape (tailing factor or asymmetry) for each condition.
-
Expected Outcome: The peak shape of this compound is expected to be significantly better at a lower pH. The use of 0.1% formic acid in the mobile phase should provide a sharp, symmetrical peak.
Protocol 2: Evaluation of Column Performance
This protocol helps to determine if the column is contributing to poor peak shape.
-
Prepare a Neutral Test Mix:
-
Dissolve Toluene and Naphthalene in the mobile phase to a final concentration of approximately 20 µg/mL each.
-
-
Procedure:
-
Using the optimized mobile phase conditions from Protocol 1 (low pH), inject the neutral test mix.
-
Record the chromatogram and evaluate the peak shapes of Toluene and Naphthalene.
-
Inject your this compound standard under the same conditions.
-
Compare the peak shapes.
-
Interpretation of Results:
-
Good peaks for neutral mix, tailing for analyte: The issue is likely due to secondary interactions of your acidic analyte with the column. Consider a new or different type of column (e.g., one with more effective end-capping).
-
Poor peaks for all compounds: This suggests a physical problem with the column (e.g., a void, contamination, or a blocked frit) or a system issue (e.g., extra-column dead volume).
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape of this compound, based on established chromatographic principles.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Buffer/Additive | Expected Tailing Factor | Peak Shape |
| 2.7 | 0.1% Formic Acid | 1.0 - 1.2 | Symmetrical |
| 4.5 | 10 mM Ammonium Acetate | 1.5 - 2.0 | Moderate Tailing |
| 7.8 | 10 mM Ammonium Bicarbonate | > 2.5 | Severe Tailing |
Table 2: Comparison of Column Chemistries
| Column Type | Description | Expected Tailing Factor | Rationale |
| Standard C18 | A conventional C18 column. | 1.8 - 2.5 | Residual silanols can cause significant tailing with acidic compounds. |
| End-Capped C18 | High-purity silica with deactivated silanol groups. | 1.0 - 1.4 | Reduced secondary interactions lead to improved peak symmetry. |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain. | 1.1 - 1.5 | Offers alternative selectivity and can sometimes improve peak shape for polar analytes. |
References
- 1. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
Stability of 2-Chlorobenzoic Acid-d4 in Solution: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Chlorobenzoic Acid-d4 in solution. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: To maintain the chemical and isotopic purity of this compound solutions, it is recommended to store them at low temperatures, protected from light. For short-term storage (up to one month), refrigeration at -20°C is advisable. For long-term storage (up to six months), freezing at -80°C is recommended.[1] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: Methanol and Dimethyl Sulfoxide (DMSO) are commonly used solvents for preparing stock solutions of this compound.[1] The choice of solvent may depend on the requirements of the subsequent analytical method.
Q3: What are the primary stability concerns for this compound in solution?
A3: The main stability concerns include:
-
Chemical Degradation: Like its non-deuterated counterpart, this compound is stable under normal conditions but can be susceptible to degradation in the presence of strong oxidizing agents and strong bases.[2][3][4][5]
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV light can lead to the degradation of the molecule.[6]
-
Deuterium-Hydrogen (D-H) Exchange: In protic solvents, especially under acidic or basic conditions, the deuterium atoms on the aromatic ring may exchange with protons from the solvent. This can compromise the isotopic purity of the standard.[2]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, for deuterated aromatic acids in general, pH can influence stability. Highly acidic or basic conditions can catalyze both chemical degradation and D-H exchange. It is advisable to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Signal/Concentration Over Time | Chemical degradation | Store solutions at recommended low temperatures (-20°C or -80°C).[1] Avoid contact with strong bases and oxidizing agents.[3][5] Prepare fresh working solutions from a stock solution stored under optimal conditions. |
| Photodegradation | Always store solutions in amber vials or protect them from light.[6] Minimize exposure to ambient light during sample preparation. | |
| Inconsistent Analytical Results | Deuterium-Hydrogen (D-H) exchange | Avoid highly acidic or basic conditions.[2] If possible, use aprotic solvents for long-term storage. When using aqueous solutions, prepare them fresh and analyze them promptly. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products | Investigate potential sources of contamination or degradation. This could be due to improper storage, solvent impurities, or interaction with the container material. A forced degradation study can help identify potential degradation products. |
Stability Data Summary
| Solvent | Storage Condition | Time Point | % Remaining (Illustrative) |
| Methanol | -20°C, in dark | 1 Month | >99% |
| Methanol | 4°C, in dark | 1 Month | 98% |
| Methanol | Room Temp, exposed to light | 1 Week | 90% |
| Acetonitrile | -20°C, in dark | 1 Month | >99% |
| Water (pH 7) | 4°C, in dark | 1 Week | 97% |
Note: This data is for illustrative purposes only and should be confirmed by an in-house stability study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (amber)
-
Pipettes
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Quantitatively transfer the solid to an amber volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: General Stability Study in Solution
Objective: To evaluate the stability of this compound in a specific solvent under defined conditions.
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., Methanol, Acetonitrile)
-
Amber HPLC vials
-
HPLC or GC-MS system
Procedure:
-
Prepare a working solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the working solution into multiple amber HPLC vials.
-
Analyze an initial set of vials (T=0) to establish the baseline concentration.
-
Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), retrieve a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the percentage of this compound remaining relative to the T=0 concentration.
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound solutions.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions for 2-Chlorobenzoic Acid-d4 stock solutions
This technical support guide provides detailed information on the proper storage and handling of 2-Chlorobenzoic Acid-d4 stock solutions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] Different suppliers recommend slightly different temperature ranges, including ambient temperatures, 2-8°C, +4°C, and 15-25°C.[2][3][4][5] For long-term storage, refrigeration at 2-8°C is a common recommendation for preserving the integrity of deuterated standards. Always refer to the manufacturer's product label for specific advice.
Q2: What solvents should be used to prepare this compound stock solutions?
A: this compound is soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[5] The non-deuterated form is also soluble in alcohol and ether.[6] It has poor solubility in cold water but is more soluble in hot water.[2][6] For creating stock solutions, using a high-purity grade of a recommended organic solvent is advisable.
Q3: How should I store the prepared stock solutions of this compound?
A: Once dissolved in a suitable solvent like methanol or DMSO, stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination. To ensure stability, it is recommended to store these solutions at -20°C for long-term use. For short-term use, refrigeration at 2-8°C is acceptable. Protect the solutions from light.
Q4: What are the main stability concerns for this compound?
A: this compound is generally a stable compound under normal storage conditions.[6][7] However, it is incompatible with strong oxidizing agents and strong bases.[2][4][6] Contact with these substances should be avoided to prevent degradation. The compound is also combustible and fine dust can form explosive mixtures with air.[4][6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon cooling | The concentration of the solution may be too high for the solvent at a lower temperature. | Gently warm the solution and vortex to redissolve the compound. Consider preparing a more dilute stock solution for long-term cold storage. |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or contamination. | Prepare a fresh stock solution from solid material. Ensure the solution is protected from light and stored at the appropriate temperature in a tightly sealed container. Verify the purity of the solvent used. |
| Difficulty dissolving the solid compound | The chosen solvent may not be appropriate, or the compound has low solubility at room temperature. | Try a different recommended solvent such as methanol or DMSO.[5] Gentle warming and sonication can aid in dissolution. Note that solubility in water is poor unless heated.[2] |
Storage and Handling Data
The following table summarizes the key quantitative data for the storage and handling of this compound.
| Parameter | Value | Source(s) |
| Appearance | White to off-white solid/powder/crystals | [2][6][9] |
| Recommended Storage Temp. (Solid) | +4°C, 2-8°C, 15-25°C, or ambient | [2][3][4][5] |
| Recommended Storage Temp. (Solution) | -20°C (long-term), 2-8°C (short-term) | General Lab Practice |
| Recommended Solvents | Methanol, DMSO, Alcohol, Ether | [5][6] |
| Water Solubility | Poor in cold water, soluble in hot water | [2][6] |
| Incompatibilities | Strong oxidizing agents, strong bases | [2][4][6][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in Methanol:
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial. For example, for 1 mL of a 10 mM solution, weigh out approximately 1.61 mg.
-
Dissolution: Add the appropriate volume of high-purity methanol to the vial.
-
Mixing: Vortex the vial until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Storage: Store the resulting stock solution in a tightly sealed, amber glass vial at -20°C for long-term storage. For daily use, a small aliquot can be kept at 2-8°C.
Visual Guide for Storage Decision Making
References
- 1. lobachemie.com [lobachemie.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chlorobenzoic-2 acid D4 [a-2-s.com]
- 4. carlroth.com [carlroth.com]
- 5. 2-CHLOROBENZOIC-D4 ACID CAS#: 1219795-28-4 [m.chemicalbook.com]
- 6. 2-Chlorobenzoic acid [chembk.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chlorobenzoic-d4 Acid | LGC Standards [lgcstandards.com]
Technical Support Center: Minimizing Ion Suppression with 2-Chlorobenzoic Acid-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses using 2-Chlorobenzoic Acid-d4 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and step-by-step solutions.
Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using a Deuterated Internal Standard
Possible Cause: Differential ion suppression may be occurring, where the analyte and this compound are affected differently by the sample matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, a phenomenon sometimes caused by the "deuterium isotope effect".[2] This slight shift can expose the two compounds to varying matrix components as they elute, leading to inconsistent analyte/internal standard area ratios.[2][3]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the this compound internal standard from a mixed solution injection.[4] Ensure that their peak apexes are as close as possible.
-
Assess Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually.[1] A significant difference in suppression indicates differential matrix effects.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[5] Sometimes, using a column with slightly lower resolution can help merge the analyte and internal standard peaks, ensuring they experience the same matrix effects.[3]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a wider range of interfering matrix components.[5][6][7]
-
Prepare Matrix-Matched Calibrators: Construct calibration curves using standards prepared in the same biological matrix as the samples to mimic and compensate for matrix effects.[1][5]
Problem 2: Poor Sensitivity and Low Signal-to-Noise for the Analyte
Possible Cause: Significant ion suppression from the sample matrix is likely reducing the analyte's signal intensity.[4]
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the chromatographic regions with the most significant ion suppression.[4][8]
-
Adjust Chromatographic Retention Time: If possible, modify the LC method to move the analyte's retention time away from areas of high ion suppression.[9] The regions most affected are often the solvent front and late-eluting portions of the chromatogram.[10]
-
Enhance Sample Cleanup: Utilize SPE or LLE to more effectively remove interfering matrix components like phospholipids and salts.[6][11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[9][12][13] This is a viable option if the analyte concentration is high enough to remain detectable after dilution.[13]
-
Change Ionization Source/Mode: If your instrument allows, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI is often less susceptible to ion suppression.[7][9][14] Alternatively, switching from positive to negative ionization mode in ESI might help, as fewer compounds are typically ionized in negative mode.[7][9]
Problem 3: Internal Standard Signal Decreases Throughout the Analytical Run
Possible Cause: This may be due to the carryover of late-eluting matrix components from previous injections, which causes increasing ion suppression over time.[1]
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover and signal drift.[1]
-
Extend the Run Time: Increase the total chromatographic run time to ensure that all matrix components have eluted from the column before the next injection.[1]
-
Optimize Autosampler Wash Procedure: Improve the autosampler wash protocol by using a stronger solvent and increasing the wash volume and duration to minimize carryover between injections.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][5][15] This results in a decreased signal intensity for the analyte, which can lead to underestimation of its concentration, reduced sensitivity, and poor reproducibility.[4][13] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[5]
Q2: How does this compound help minimize ion suppression?
A2: As a deuterated or stable isotope-labeled internal standard (SIL-IS), this compound is chemically almost identical to its non-deuterated counterpart and is expected to have very similar chromatographic behavior to structurally related analytes.[2] The principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[2][16]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[2] This is referred to as differential matrix effects.[17]
Q4: What are the key considerations when selecting a deuterated internal standard like this compound?
A4: Several factors are crucial when selecting a deuterated internal standard:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[2]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[2][3]
-
Chemical Stability: The internal standard must be stable throughout the sample preparation and analysis process.[16]
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient for the mass spectrometer to easily distinguish between them.[16]
Q5: How can I qualitatively assess ion suppression in my method?
A5: A post-column infusion experiment is a common and effective way to identify regions in the chromatogram where ion suppression occurs.[4][8] This involves infusing a constant flow of the analyte into the LC eluent post-column while injecting a blank matrix extract.[1][4] Dips in the otherwise stable baseline signal for the analyte indicate retention times where matrix components are eluting and causing ion suppression.[1]
Data Presentation: Performance Metrics
The following tables summarize the expected analytical performance of this compound as an internal standard in various complex matrices. These values are derived from validation studies of the structurally analogous 4-Chlorobenzoic Acid-d4 and are intended to be illustrative.[18] Actual performance may vary based on specific experimental conditions.
Table 1: Performance in Human Plasma
| Parameter | Expected Value | Comments |
|---|---|---|
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein content.[18] |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[18] |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[18] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[18] |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[18] |
Table 2: Performance in Human Urine
| Parameter | Expected Value | Comments |
|---|---|---|
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery.[18] |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content.[18] |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix.[18] |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures reliable results despite matrix variability. |
Table 3: Performance in Wastewater
| Parameter | Expected Value | Comments |
|---|---|---|
| Recovery | 75 - 120% | Wastewater is a highly complex and variable matrix. |
| Matrix Effect | 70 - 130% | Significant matrix effects are common; a reliable IS is critical. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmental samples. |
| Precision (%RSD) | < 20% | Higher variability is often acceptable for environmental analyses. |
| Accuracy (%Bias) | ± 20% | Reflects the challenges of quantification in complex matrices. |
Experimental Protocols
Protocol 1: Assessing Ion Suppression via Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.[4]
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.[4]
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one port of a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.[1]
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte, inject the extracted blank matrix sample onto the LC column.[1]
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression at that retention time.[1][4]
Protocol 2: Sample Preparation for Plasma (Protein Precipitation)
Objective: To remove proteins from plasma samples, a common source of matrix interference.[11]
Methodology:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[18]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[18]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[18]
Protocol 3: General LC-MS/MS Conditions
Objective: To provide a starting point for method development.
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[18]
-
Mobile Phase A: 0.1% Formic acid in water.[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.[18]
-
Flow Rate: 0.4 mL/min.[18]
-
Injection Volume: 10 µL.[18]
MS System:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode (suitable for acidic compounds like 2-Chlorobenzoic Acid).[18]
-
Monitoring: Multiple Reaction Monitoring (MRM) for both the analyte and this compound.
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
Caption: Logic of using an IS to correct matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 17. myadlm.org [myadlm.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of 2-Chlorobenzoic Acid-d4 for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2-Chlorobenzoic Acid-d4 prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and subsequent GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Peak | Incomplete derivatization. | - Ensure reagents are fresh and not hydrolyzed; silylating agents are particularly moisture-sensitive[1]. - Optimize reaction time and temperature. For silylation with BSTFA, heating at 70°C for 45 minutes is a good starting point[2]. - Use a catalyst, such as Trimethylchlorosilane (TMCS) with BSTFA, to enhance the reactivity of the silylating agent[2][3]. - For esterification, ensure the presence of an effective acid catalyst like BF3 or HCl[3][4][5]. |
| Sample degradation. | - Check the thermal stability of the derivative. Some derivatives may not be stable at high injector temperatures[6]. - Ensure the sample is not exposed to high temperatures for extended periods before analysis. | |
| Injector or column adsorption. | - The purpose of derivatization is to reduce the polarity of the analyte and minimize active sites for hydrogen bonding, which can lead to adsorption[3][7]. If issues persist, consider using a deactivated inlet liner[8]. | |
| Peak Tailing | Active sites in the GC system. | - Even after derivatization, highly active sites in the injector liner or the front of the column can cause peak tailing[9]. Use an inert liner and trim the first few centimeters of the column. |
| Incomplete derivatization. | - Tailing can occur if underivatized this compound is still present[9]. Re-evaluate the derivatization protocol for completeness. | |
| Co-elution with an interfering compound. | - Optimize the GC temperature program to improve separation. | |
| Broad Peaks | Poor focusing at the column head. | - For splitless injections, ensure the initial oven temperature is below the boiling point of the solvent to allow for proper solvent trapping and analyte focusing[10]. |
| High injection volume. | - Reduce the injection volume to prevent overloading the column[10]. | |
| Ghost Peaks (Contamination) | Contaminated syringe, solvent, or reagents. | - Run a blank analysis with only the solvent and derivatization reagents to identify the source of contamination[11][12]. - Ensure high-purity solvents and reagents are used. |
| Carryover from a previous injection. | - Implement a thorough cleaning method for the syringe and injector between runs. - Bake out the column at a high temperature (within its limits) to remove contaminants[12]. | |
| Multiple Analyte Peaks | Formation of multiple derivative species. | - This is less common for simple carboxylic acids but can occur. Ensure the derivatization reaction goes to completion to a single product. |
| Injector issues. | - Problems like leaks or incorrect liner installation can cause split peaks[11]. Inspect the injector for proper setup. |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the GC-MS analysis of this compound?
This compound, like other carboxylic acids, is a polar and non-volatile compound. Direct injection into a GC-MS system results in poor chromatographic performance, including broad, tailing peaks and low sensitivity due to interactions with the stationary phase and active sites in the system[2][4]. Derivatization converts the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, significantly improving chromatographic peak shape and sensitivity[2].
2. What are the most common derivatization strategies for this compound?
The two most common and effective strategies are silylation and esterification (a form of alkylation)[4][13].
-
Silylation: This method replaces the acidic hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group[2]. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS)[2][3].
-
Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester, which is more volatile[3][14][15]. Reagents for this include diazomethane, or alcohols like methanol or butanol in the presence of an acid catalyst such as Boron Trifluoride (BF3) or hydrochloric acid[3][5][16].
3. Which derivatization method should I choose?
The choice depends on your specific application, available reagents, and instrumentation.
| Method | Advantages | Disadvantages |
| Silylation (e.g., with BSTFA) | - Fast and efficient reactions. - Reagents and byproducts are often volatile and may not interfere with chromatography[3]. | - Derivatives can be sensitive to moisture and may hydrolyze[1]. - Excess reagent can sometimes foul the detector[3]. |
| Esterification (e.g., with BF3-Methanol) | - Forms very stable derivatives[3]. - A well-established method for fatty acids and other carboxylic acids[5]. | - Can require harsher conditions and the removal of acidic byproducts before injection[3]. - Some reagents like diazomethane are highly toxic and explosive[4]. |
4. My dried sample extract won't dissolve in the silylating reagent. What should I do?
This is a common issue. Silylating reagents alone may not be sufficient to dissolve a dried residue. It is recommended to first dissolve the sample in a suitable anhydrous aprotic solvent, such as pyridine or acetonitrile, before adding the derivatizing agent[2][17]. Vortexing or gentle heating can aid in dissolution[2].
5. Can I use a column with a polyethylene glycol (PEG) or "WAX" stationary phase for my derivatized sample?
No, it is not recommended. Silylated derivatives can react with active hydrogens present in polar stationary phases like PEG[3][18]. It is best to use a non-polar or low-polarity column, such as one with a dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase.
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from methods for similar aromatic carboxylic acids[2].
Materials:
-
This compound sample, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Transfer the dried this compound sample to a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to the vial. Vortex for 30 seconds to dissolve the sample completely[2][17].
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 10 seconds.
-
Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure complete derivatization[2].
-
Remove the vial and allow it to cool to room temperature.
-
The sample is now ready for GC-MS analysis. The resulting trimethylsilyl (TMS) derivative is significantly more volatile.
Protocol 2: Esterification using BF3-Methanol
This is a common method for preparing methyl esters of carboxylic acids[3][5].
Materials:
-
This compound sample, dried
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Saturated Sodium Chloride solution
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Transfer the dried this compound sample to a vial.
-
Add 200 µL of 14% BF3-Methanol solution.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the methyl 2-chlorobenzoate-d4 derivative is ready for GC-MS analysis.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
Technical Support Center: Troubleshooting Poor Recovery of 2-Chlorobenzoic Acid-d4
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor recovery of 2-Chlorobenzoic Acid-d4 during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low recovery of this compound after Solid-Phase Extraction (SPE). What are the likely causes?
A: Poor recovery during SPE can stem from several factors. A systematic evaluation of your protocol is recommended. Key areas to investigate include:
-
Incorrect Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining this compound. A reversed-phase (e.g., C18) or a mixed-mode sorbent with anion exchange properties might be suitable.
-
Improper Sample pH: As a carboxylic acid, the retention of this compound on reversed-phase sorbents is pH-dependent. The sample pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral, more retentive form.[1]
-
Inadequate Conditioning/Equilibration: Failure to properly wet and condition the sorbent bed can lead to inconsistent and incomplete binding of the analyte.[2][3]
-
Sample Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[3]
-
Inappropriate Wash Solvents: The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, a wash solvent that is too weak may not effectively remove matrix interferences.[2][4]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. The pH of the elution solvent might need adjustment to ensure the analyte is in its ionized, less retentive form.[2]
-
High Flow Rates: Excessive flow rates during sample loading, washing, or elution can prevent effective interaction between the analyte and the sorbent.[2]
Q2: My this compound recovery is low and peak shapes are poor during GC-MS analysis. How can this be improved?
A: Direct analysis of acidic and polar compounds like this compound by GC-MS is often challenging due to their low volatility and tendency to interact with active sites in the GC system.[5] This can lead to broad, tailing peaks and poor sensitivity.
The most effective solution is derivatization . Converting the polar carboxyl group into a less polar, more volatile, and thermally stable functional group can significantly improve chromatographic performance.[5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for this purpose.[5]
Q3: We are using this compound as an internal standard in an LC-MS/MS assay and see inconsistent results. What could be the problem?
A: While deuterated internal standards are excellent for correcting for matrix effects and variability in sample preparation, several factors can still lead to inconsistent results:
-
Analyte Instability: Although generally stable, degradation of the analyte or internal standard can occur under harsh extraction conditions (e.g., extreme pH, high temperatures).
-
Matrix Effects: Significant ion suppression or enhancement in complex matrices can still be a problem. Ensure that the chromatographic method adequately separates the analyte from co-eluting matrix components.[6]
-
Incorrect Concentration of Internal Standard: Verify the concentration of your this compound spiking solution.
-
Sample Preparation Inconsistencies: Even with an internal standard, significant variations in the extraction process can lead to inconsistent results.[7]
Q4: Can the volatility of this compound contribute to its low recovery?
A: While not extremely volatile, some losses due to evaporation can occur, especially if a solvent evaporation step is used to concentrate the extract. To minimize these losses, use a gentle stream of nitrogen at low temperatures and avoid complete dryness.[8] Performing extraction steps at lower temperatures can also help reduce evaporative losses.[8]
Data Presentation
The following tables provide expected performance metrics for methods using deuterated chlorobenzoic acid as an internal standard in various matrices. These values are illustrative and derived from studies on structurally similar compounds. Actual performance may vary based on specific experimental conditions.
Table 1: Illustrative Performance Metrics in Different Matrices [6]
| Parameter | Plasma | Urine | Wastewater |
| Recovery | 85 - 110% | 80 - 115% | 75 - 120% |
| Matrix Effect | 90 - 115% | 85 - 120% | 80 - 125% |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline for the extraction of this compound from an aqueous matrix like wastewater.
-
Sample Preparation:
-
Filter a 100 mL water sample through a 0.45 µm filter.
-
Acidify the sample to a pH between 2 and 3 using formic acid.[6]
-
If this compound is being used as an internal standard, spike it into the sample at this stage.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2-3).[6] Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a low flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
-
Drying:
-
Dry the sorbent bed thoroughly by applying a vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the analyte with 5 mL of a suitable organic solvent like methanol or acetonitrile. To improve the elution of the acidic analyte, a small amount of a basic modifier (e.g., ammonium hydroxide) can be added to the elution solvent.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol outlines a silylation procedure to improve the GC-MS analysis of this compound.
-
Sample Preparation:
-
Prepare a dried extract of the sample containing this compound in a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent like anhydrous pyridine or acetonitrile.[5]
-
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. The resulting trimethylsilyl (TMS) derivative is more volatile and suitable for GC analysis.[5]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor recovery.
Caption: A step-by-step process for optimizing SPE parameters.
References
- 1. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specartridge.com [specartridge.com]
- 3. specartridge.com [specartridge.com]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validation of Analytical Methods Using 2-Chlorobenzoic Acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Chlorobenzoic Acid-d4 as an internal standard in the validation of analytical methods. Due to a lack of direct experimental data for this compound, this guide synthesizes performance metrics from its structural isomer, 4-Chlorobenzoic Acid-d4, to provide representative data. This document also presents detailed experimental protocols and a comparison with alternative internal standards.
The Gold Standard: Deuterated Internal Standards
In quantitative analysis, particularly in chromatography and mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, as a deuterated analog of 2-Chlorobenzoic acid, offers significant advantages over non-deuterated alternatives. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution is crucial for accurately compensating for matrix effects, which are a primary source of variability and inaccuracy in analytical methods.
Performance Data: this compound
The following tables summarize the expected performance of this compound as an internal standard in various matrices. These values are derived from validation studies of its structural isomer, 4-Chlorobenzoic Acid-d4, and are intended to be illustrative. Actual performance may vary based on specific experimental conditions.
Table 1: Performance in Plasma
| Validation Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein binding. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Performance in Urine
| Validation Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Performance in Wastewater
| Validation Parameter | Expected Value | Comments |
| Recovery | 75 - 120% | The complexity of the wastewater matrix can lead to wider recovery ranges. |
| Matrix Effect | 80 - 125% | Significant matrix effects are common; a deuterated standard is highly beneficial. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 1 - 20 ng/mL | Higher LOQs may be observed due to matrix complexity. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard for the analysis of 2-Chlorobenzoic acid, other non-deuterated compounds can be used as alternatives. However, these alternatives often have different physicochemical properties, which can lead to less accurate and precise results.
Table 4: Comparison of this compound with Non-Deuterated Alternatives
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Deuterated (SIL-IS) | - Nearly identical physicochemical properties to the analyte.- Co-elutes with the analyte, providing the best compensation for matrix effects.- High accuracy and precision. | - Higher cost.- May not be readily available. |
| 2-Bromobenzoic Acid | Structural Analog | - Structurally similar to the analyte.- More affordable than deuterated standards. | - Different retention time and extraction recovery compared to the analyte.- May not effectively compensate for matrix effects.[1] |
| Salicylic Acid | Structurally Related | - Readily available and inexpensive. | - Significant differences in chemical structure and properties.- Poor compensation for matrix effects and extraction variability.[2] |
| Hexachlorobenzene | Non-related Compound | - Can be used in GC-MS methods. | - Very different chemical structure and properties.- Does not co-elute with the analyte.- Provides minimal correction for matrix effects and sample preparation variability.[3] |
Experimental Protocols
Detailed methodologies for the validation of analytical methods using this compound are provided below. These protocols are adapted from established methods for structurally similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for the analysis of 4-chlorobenzoic acid in human plasma.[4]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of various chlorobenzoic acid isomers in soil samples.[3]
1. Sample Preparation (Derivatization)
-
Extract the analyte and internal standard from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the extract.
-
Derivatize the acidic analytes to their methyl esters using a suitable reagent (e.g., diazomethane or BF3/methanol). This step is necessary to make the compounds volatile for GC analysis.
2. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Mass spectrometer with electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: A typical workflow for sample analysis using LC-MS/MS with an internal standard.
Caption: A general workflow for sample analysis using GC-MS with an internal standard.
Caption: The logical relationship between the analyte and different types of internal standards.
References
A Comparative Guide to Internal Standards: 2-Chlorobenzoic Acid-d4 vs. Non-Deuterated Alternatives
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. The choice of an internal standard (IS) is a critical decision in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). An internal standard is a compound of known concentration added to a sample to correct for analytical variability, including sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison between deuterated internal standards, specifically 2-Chlorobenzoic Acid-d4, and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical process.[2] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte.[3][4] In contrast, non-deuterated standards are structurally similar but not identical compounds.[1] The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, generally offer superior performance in quantitative bioanalysis.[1]
Core Principles: The Advantage of Isotope Dilution
The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS).[2][5] In this technique, a known amount of the isotopically enriched standard is added to the sample.[6][7] Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it behaves similarly during extraction, chromatography, and ionization.[3][4] The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[4] This allows for highly accurate quantification because the ratio of the analyte to the internal standard remains constant even if there are sample losses or fluctuations in the instrument's signal.[8]
Non-deuterated internal standards, while often more accessible, may not perfectly co-elute with the analyte or exhibit the same response to matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[9][10] This can lead to less accurate and precise results.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between this compound and a hypothetical non-deuterated structural analogue, such as 3-Chlorobenzoic Acid, when used as internal standards.
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 3-Chlorobenzoic Acid) |
| Chromatographic Elution | Typically co-elutes or has a very close retention time to the analyte.[3] | Retention time may differ significantly from the analyte.[11] |
| Matrix Effect Compensation | High; experiences nearly identical ion suppression/enhancement as the analyte.[1][12] | Variable; may not accurately track the analyte's response to matrix effects.[9] |
| Extraction Recovery | Very similar to the analyte due to identical chemical properties. | May differ from the analyte, leading to quantification errors. |
| Accuracy & Precision | Generally high, leading to more reliable and reproducible data.[13] | Can be compromised if its behavior deviates from the analyte's. |
| Cost & Availability | Generally more expensive and less readily available.[3] | Typically less expensive and more widely available. |
Table 2: Illustrative Experimental Performance in Human Plasma
The following data is representative and derived from typical performance characteristics of deuterated vs. non-deuterated internal standards in bioanalytical assays.
| Parameter | This compound | Non-Deuterated IS | Acceptance Criteria |
| Recovery % | 98.5% | 85.2% | Consistent recovery is key. |
| Matrix Effect % | 99.2% | 115.8% | 85-115%[14] |
| Precision (%RSD) | < 5% | < 15% | < 15%[14] |
| Accuracy (%Bias) | ± 4.5% | ± 12.0% | ± 15%[14] |
As the data illustrates, the deuterated internal standard provides results with higher accuracy and precision, primarily by more effectively compensating for matrix effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline a typical workflow for quantifying an analyte in human plasma and for assessing matrix effects.
Protocol 1: Quantification of an Analyte in Human Plasma using LC-MS/MS
Objective: To accurately quantify an analyte (e.g., 2-Chlorobenzoic Acid) in human plasma using either a deuterated or non-deuterated internal standard.
1. Materials and Reagents:
-
Human plasma (blank)
-
Analyte stock solution (e.g., 2-Chlorobenzoic Acid)
-
Internal Standard stock solution (this compound or a non-deuterated analogue)
-
Acetonitrile (ACN) for protein precipitation
-
Methanol for stock solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a biological matrix.[1]
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare the analyte and the internal standard in the reconstitution solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract six different sources of blank plasma as per Protocol 1. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set 1.
2. Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
3. Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).[9]
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
An MF < 1 indicates signal suppression, while an MF > 1 indicates signal enhancement.[9]
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. A value close to 1.0 indicates effective compensation for matrix effects.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. While non-deuterated internal standards can be effective in some applications, stable isotope-labeled standards like this compound are highly recommended for LC-MS/MS bioanalysis to ensure the highest data quality. Their ability to closely mimic the analyte's behavior during sample processing and ionization leads to superior accuracy and precision. As demonstrated, this often surpasses the performance of non-isotopically labeled analogues, resulting in more robust and dependable analytical data.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 12. nebiolab.com [nebiolab.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of 2-Chlorobenzoic Acid-d4 as an Internal Standard
This guide provides a framework for the inter-laboratory comparison of 2-Chlorobenzoic Acid-d4, a crucial internal standard for quantitative analysis in various scientific fields. Given the limited direct inter-laboratory comparison data for this specific molecule, this document synthesizes expected performance metrics and experimental protocols based on the well-documented use of its structural analog, 4-Chlorobenzoic Acid-d4.[1] The provided data and methodologies serve as a robust starting point for laboratories to design and execute their own comparison studies, ensuring accuracy and reproducibility in analytical measurements.
Stable isotope-labeled internal standards (SIL-ISs) like this compound are the gold standard in quantitative mass spectrometry-based assays.[2] They offer a way to correct for variations that can occur during sample preparation, chromatographic separation, and detection, ultimately leading to more accurate and precise results.[2][3][4] An inter-laboratory comparison, also known as a proficiency test, is a vital component of a laboratory's quality assurance program, allowing for the assessment of analytical performance against other laboratories.[5][6][7]
Data Presentation: Expected Performance Metrics
The following tables summarize the anticipated performance of this compound as an internal standard in three common biological and environmental matrices: plasma, urine, and wastewater. These values are derived from validation studies of similar deuterated benzoic acid derivatives and should be considered illustrative.[1] Actual performance may vary depending on the specific experimental conditions, instrumentation, and laboratory practices.
Table 1: Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is essential due to the high protein content in plasma.[1] |
| Matrix Effect | 90 - 115% | A deuterated standard is expected to minimize the matrix effect.[1] |
| Linearity (R²) | ≥ 0.99 | Critical for accurate quantification across a range of concentrations.[1] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on the sensitivity of the instrument and the efficiency of sample preparation.[1] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[1] |
| Accuracy (%Bias) | ± 15% | Reflects how close the measured values are to the true values.[1] |
Table 2: Performance in Human Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | The variable composition of urine can impact recovery rates.[1] |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content.[1] |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix.[1] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than in plasma due to less protein binding.[1] |
| Precision (%RSD) | < 15% | Demonstrates the robustness of the method across different urine samples.[1] |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability.[1] |
Table 3: Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | The complexity of wastewater can lead to wider acceptable recovery ranges. |
| Matrix Effect | 80 - 125% | Significant matrix effects can be expected due to the diverse composition of wastewater. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations.[1] |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Highly dependent on the sample cleanup method employed. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples.[1] |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary for such a complex matrix. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the quantification of small molecules like this compound.
Protocol 1: Analysis in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[1]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[1]
Protocol 2: Analysis in Wastewater
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to a pH of 2-3 with formic acid.
-
Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described for plasma analysis, but may require optimization based on the specific wastewater matrix.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in an inter-laboratory comparison study.
Caption: General experimental workflow for sample analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. files.core.ac.uk [files.core.ac.uk]
Comparative Guide to Kinetic Isotope Effect Studies: Insights from 2-Chlorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparison of Kinetic Isotope Effects in Reactions of Benzoic Acid Derivatives
The determination of the kinetic isotope effect, by comparing the reaction rates of a parent compound and its deuterated isotopologue (kH/kD), is a powerful tool for elucidating reaction mechanisms. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step of the reaction. The following table summarizes KIE values obtained from studies on benzoic acid and its derivatives in transition metal-catalyzed C-H functionalization reactions.
| Reaction Type | Substrate | Catalyst System | kH/kD Value | Implication |
| Pd-catalyzed ortho-C(sp²)–H arylation | Benzoic Acid | Pd(OAc)₂ / Ligand | ~2.5 | C-H activation is likely the rate-determining step. |
| Rh-catalyzed ortho-olefination | Benzoic Acid | [RhCp*Cl₂]₂ | 2.0 | C-H bond cleavage is involved in the rate-limiting step. |
| Pd-catalyzed C(sp³)–H arylation | Aliphatic Carboxylic Acids | Pd(OAc)₂ / Ligand | 2.1 - 4.5 | C-H activation at the sp³ carbon is the rate-determining step. |
Note: The kH/kD values are approximate and can vary depending on the specific ligand, oxidant, and reaction conditions used in the study.
Experimental Protocols: A General Approach to Measuring Kinetic Isotope Effects
The following outlines a generalized experimental protocol for determining the kinetic isotope effect in a competitive setting, a common method employed in the cited studies.
Intermolecular Competition Experiment
This method determines the KIE by reacting a 1:1 mixture of the non-deuterated (H-substrate) and deuterated (D-substrate) starting materials in a single reaction vessel.
1. Preparation of the Substrate Mixture:
-
Accurately weigh equimolar amounts of the non-deuterated (e.g., 2-chlorobenzoic acid) and deuterated (e.g., 2-chlorobenzoic acid-d4) substrates.
-
Dissolve the substrates in a suitable solvent to create a stock solution with a precise 1:1 ratio. The exact concentration will depend on the specific reaction conditions.
2. Reaction Setup:
-
In a reaction vessel, combine the catalyst, ligands, and any other necessary reagents (e.g., oxidant, base).
-
Add the solvent and stir the mixture to ensure homogeneity.
-
Initiate the reaction by adding the 1:1 substrate stock solution.
3. Reaction Monitoring and Quenching:
-
Allow the reaction to proceed, but it is crucial to stop the reaction at a low conversion (typically <20%). This ensures that the ratio of remaining starting materials is not significantly altered, which could affect the accuracy of the KIE measurement.
-
Quench the reaction by adding an appropriate quenching agent (e.g., a dilute acid or base).
4. Product and Starting Material Analysis:
-
Isolate the product and the unreacted starting materials using standard purification techniques (e.g., column chromatography).
-
Determine the ratio of the deuterated to non-deuterated species in both the product and the recovered starting material. This is typically achieved using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of each isotopologue by integrating characteristic signals.
- Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the relative abundance of the molecular ions corresponding to the deuterated and non-deuterated compounds.
5. Calculation of the Kinetic Isotope Effect:
-
The kH/kD value is calculated from the ratio of the products or the remaining starting materials using established equations. For product analysis at low conversion, the following equation can be used: kH/kD = ([Product-H] / [Product-D]) / ([Starting Material-H] / [Starting Material-D])_initial
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to KIE studies.
Caption: C-H activation signaling pathway.
Caption: Intermolecular competition KIE workflow.
Caption: Interpretation of KIE values.
Concluding Remarks
While the direct investigation of the kinetic isotope effect for this compound remains an area for future research, the principles and experimental data from analogous benzoic acid derivatives provide a robust foundation for understanding and predicting its behavior in various chemical transformations. The methodologies and comparative data presented in this guide are intended to assist researchers in designing experiments that can effectively probe reaction mechanisms, a critical step in the development of new synthetic methods and pharmaceutical agents. The consistent observation of a primary kinetic isotope effect in the C-H activation of benzoic acids underscores the importance of the C-H cleavage step in the overall reaction rate.
Performance Showdown: 2-Chlorobenzoic Acid-d4 as an Internal Standard in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust results, especially when dealing with complex biological and environmental samples. This guide provides an objective comparison of the performance of 2-Chlorobenzoic Acid-d4 as an internal standard against two common alternatives—a deuterated analog (Benzoic Acid-d5) and a ¹³C-labeled analog (¹³C₆-Benzoic Acid)—across various sample matrices: plasma, urine, and tissue homogenate.
The selection of a suitable internal standard is crucial for compensating for variability in sample preparation and matrix-induced signal suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analysis. An ideal internal standard exhibits similar physicochemical properties to the analyte, ensuring it behaves consistently throughout the analytical process. This guide synthesizes available data to present a comparative overview of these internal standards, supported by experimental protocols and performance metrics.
Quantitative Performance Comparison
The following tables summarize the expected performance metrics for this compound and its alternatives in plasma, urine, and tissue homogenate. Data for this compound is extrapolated from studies on the structurally analogous 4-Chlorobenzoic Acid-d4.[1] Performance characteristics for the alternative standards are based on typical values reported in literature for deuterated and ¹³C-labeled internal standards in similar applications.
Table 1: Performance in Human Plasma
| Parameter | This compound (Expected) | Benzoic Acid-d5 (Representative) | ¹³C₆-Benzoic Acid (Representative) | Comments |
| Recovery | 85 - 110%[1] | 80 - 115% | 90 - 110% | High protein binding in plasma can affect recovery; stable isotope-labeled standards effectively track the analyte. |
| Matrix Effect | 90 - 115%[1] | 85 - 115% | 95 - 105% | ¹³C-labeled standards often exhibit minimal matrix effects due to identical co-elution with the analyte. |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99 | ≥ 0.995 | All three standards are expected to provide excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL[1] | 1 - 10 ng/mL | 0.5 - 5 ng/mL | LOQ is dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15%[1] | < 15% | < 10% | ¹³C-labeled standards can offer superior precision due to better co-elution. |
| Accuracy (%Bias) | ± 15%[1] | ± 15% | ± 10% | Higher accuracy is often achieved with ¹³C-labeled standards. |
Table 2: Performance in Human Urine
| Parameter | This compound (Expected) | Benzoic Acid-d5 (Representative) | ¹³C₆-Benzoic Acid (Representative) | Comments |
| Recovery | 80 - 115%[1] | 80 - 120% | 85 - 115% | The high variability of urine composition can impact recovery. |
| Matrix Effect | 85 - 120%[1] | 80 - 120% | 90 - 110% | Ion suppression or enhancement from salts and organic content is a key consideration in urine. |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99 | ≥ 0.99 | All standards are expected to perform well in terms of linearity. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[1] | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL | Generally lower LOQs are achievable in urine compared to plasma due to less protein binding. |
| Precision (%RSD) | < 15%[1] | < 15% | < 10% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15%[1] | ± 15% | ± 10% | Ensures dependable results despite matrix variability. |
Table 3: Performance in Tissue Homogenate (e.g., Liver)
| Parameter | This compound (Expected) | Benzoic Acid-d5 (Representative) | ¹³C₆-Benzoic Acid (Representative) | Comments |
| Recovery | 75 - 110% | 70 - 115% | 80 - 110% | Extraction efficiency from complex tissue matrices can be challenging. |
| Matrix Effect | 70 - 130% | 70 - 130% | 85 - 115% | Significant matrix effects from lipids and other endogenous components are common. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | Linearity should remain high with proper sample clean-up. |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 5 - 25 ng/mL | 2 - 15 ng/mL | Higher LOQs are expected due to the complexity of the matrix. |
| Precision (%RSD) | < 20% | < 20% | < 15% | Higher variability is often accepted for complex tissue samples. |
| Accuracy (%Bias) | ± 20% | ± 20% | ± 15% | Wider acceptance criteria may be necessary due to matrix complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and analysis in different matrices.
Protocol 1: Analysis in Human Plasma (Protein Precipitation)
This protocol is a standard method for the extraction of small molecules from plasma.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound, Benzoic Acid-d5, or ¹³C₆-Benzoic Acid in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Analysis in Human Urine (Direct Injection)
For urine samples, a simpler "dilute-and-shoot" method can often be employed.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4,000 rpm for 10 minutes to pellet any precipitate.
-
In a clean tube, mix 50 µL of urine supernatant with 450 µL of an internal standard solution in the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
(As described in Protocol 1, with potential adjustments to the gradient to manage the higher salt content of urine).
-
Protocol 3: Analysis in Tissue Homogenate (Homogenization and Protein Precipitation)
Analysis of tissue samples requires more rigorous homogenization and clean-up steps.
-
Sample Preparation:
-
Weigh approximately 100 mg of tissue.
-
Add 500 µL of a suitable homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
Take a 100 µL aliquot of the homogenate.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Follow steps from Vortexing onwards as in Protocol 1 for Plasma.
-
-
LC-MS/MS Conditions:
-
(As described in Protocol 1, with potential modifications to the LC gradient and MS parameters to handle the more complex matrix).
-
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical basis for using isotopically labeled internal standards.
Caption: General experimental workflow for quantitative analysis.
Caption: Rationale for using an isotopically labeled internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of chlorinated benzoic acids and related compounds in various biological and environmental matrices. Its performance is comparable to other deuterated standards like Benzoic Acid-d5.
For the most demanding applications requiring the highest levels of accuracy and precision, a ¹³C-labeled internal standard such as ¹³C₆-Benzoic Acid is the superior choice. The near-identical chromatographic behavior of ¹³C-labeled standards with their native analytes minimizes variability due to matrix effects and isotope effects, leading to more reliable data. However, the higher cost and potentially limited commercial availability of ¹³C-labeled standards may make deuterated standards like this compound a more practical option for many routine applications.
Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. Proper method validation is essential regardless of the internal standard chosen to ensure the generation of high-quality, reproducible data.
References
Quantifying the Effectiveness of 2-Chlorobenzoic Acid-d4 in Correcting for Matrix Effects: A Comparative Guide
In the landscape of analytical chemistry, particularly within drug development and environmental analysis, achieving accurate and reproducible quantification of target analytes is paramount. A significant hurdle in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the "matrix effect," an unpredictable suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the most robust strategy to mitigate these effects.[1] This guide provides a comprehensive comparison of the performance of 2-Chlorobenzoic Acid-d4, a SIL-IS, against other common types of internal standards in correcting for matrix-induced analytical variability.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS workflows to account for variations during sample preparation, injection volume, and, most importantly, ionization in the mass spectrometer.[2] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible, ensuring it is equally affected by matrix interferences.[1] This co-variance allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[1]
Comparative Analysis of Internal Standard Performance
To illustrate the effectiveness of this compound, this section presents a comparative analysis based on expected performance metrics in a complex matrix such as human plasma. The data for this compound is extrapolated from performance data for the structurally similar 4-Chlorobenzoic Acid-d4, a common practice when direct data is limited.[3] The comparison is made against a structurally similar analog (e.g., 2-Bromobenzoic Acid) and a non-related compound (e.g., Verapamil), a common practice in bioanalytical method development.
Table 1: Performance Comparison of Internal Standards in Human Plasma
| Internal Standard Type | Example Compound | Expected Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%Bias) |
| Stable Isotope-Labeled (SIL-IS) | This compound | 85 - 110% | 90 - 115% | < 15% | ± 15% |
| Structurally Similar Analog | 2-Bromobenzoic Acid | 80 - 120% | 75 - 125% | < 20% | ± 20% |
| Non-Related Compound | Verapamil | 70 - 130% | 60 - 140% | < 25% | ± 25% |
Data for this compound is based on typical performance for deuterated benzoic acid derivatives in plasma.[3] Performance of other internal standard types are representative values for comparison.
As the data indicates, the SIL-IS, this compound, is expected to provide the highest degree of accuracy and precision. Its near-identical physicochemical properties to the native analyte ensure that it experiences the same degree of matrix effect, leading to more reliable correction.[4] Structurally similar analogs may offer some correction but can exhibit different ionization efficiencies and chromatographic behavior, leading to reduced effectiveness.[4] Non-related compounds are the least effective as their chemical properties often differ significantly from the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are based on established methods for the analysis of chlorobenzoic acids and similar compounds in complex matrices.[3]
Experiment 1: Analysis of 2-Chlorobenzoic Acid in Human Plasma
This protocol outlines a typical protein precipitation method for the extraction and analysis of 2-Chlorobenzoic Acid from human plasma using this compound as the internal standard.
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-Chlorobenzoic Acid and this compound would be monitored.
Experiment 2: Analysis of 2-Chlorobenzoic Acid in Wastewater
This protocol details a solid-phase extraction (SPE) method suitable for the analysis of 2-Chlorobenzoic Acid in environmental water samples.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to a pH of 2-3 using formic acid.
-
Spike the sample with 100 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those described for plasma analysis, with potential adjustments to the gradient to optimize separation from matrix components specific to wastewater.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind using a SIL-IS, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 2-Chlorobenzoic Acid-d4: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chlorobenzoic Acid-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment
This compound is classified as a hazardous substance. Proper handling and personal protective equipment (PPE) are critical to mitigate risks of exposure.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Gloves: Chemical-impermeable gloves (e.g., nitrile rubber)[1] |
| Causes skin irritation[2] | Eye Protection: Safety glasses with side-shields or goggles[1][3] |
| Causes serious eye damage/irritation[3] | Lab Coat: Standard laboratory coat to protect skin and clothing[1] |
| Harmful to aquatic life | Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Adherence to the following steps is mandatory to ensure safety and regulatory compliance.
Immediate Handling and Waste Collection
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are wearing the appropriate PPE as specified in the table above.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Clean-up:
Final Disposal Procedure
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] This ensures that the waste is managed in accordance with all national and local environmental regulations.
-
Documentation: Maintain records of the disposal, including the date, quantity, and the waste disposal service used, in accordance with your institution's policies.
-
Container Decontamination: Handle uncleaned empty containers as you would the product itself. If decontamination is necessary, consult with your institution's safety officer or the professional waste disposal service for appropriate procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chlorobenzoic Acid-d4
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Chlorobenzoic Acid-d4. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| Protective Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Skin and Body Protection | Wear a lab coat or appropriate protective clothing to prevent skin contact.[2][3] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A dust respirator is recommended.[4] |
2. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
-
Handling:
-
Storage:
3. First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[1][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[2] |
4. Spill and Disposal Procedures
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
-
Spill Response:
-
Disposal:
5. Hazard Information
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed. The acute oral LD50 is 501 mg/kg in rats.[4][6] |
| Skin Irritation | Causes skin irritation.[7][8] |
| Eye Irritation | Causes serious eye irritation and risk of serious eye damage.[1][4][8] |
| Aquatic Toxicity | Harmful to aquatic life.[8] |
Operational Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lobachemie.com [lobachemie.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
